molecular formula C13H13NO3 B1421822 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione CAS No. 96679-45-7

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Cat. No.: B1421822
CAS No.: 96679-45-7
M. Wt: 231.25 g/mol
InChI Key: KXTSYQATORYQIH-UHFFFAOYSA-N
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Description

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(14-11(15)7-8-12(14)16)13(17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTSYQATORYQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a fascinating hybrid molecule that merges the structural backbone of a synthetic cathinone with the pharmacologically versatile pyrrolidine-2,5-dione (succinimide) moiety. This unique combination presents a compelling target for neurological and psychiatric drug discovery. The cathinone core is a well-established psychostimulant pharmacophore, while the succinimide ring is a privileged scaffold found in numerous approved drugs with anticonvulsant, anti-inflammatory, and antidepressant properties.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical identity, a robust protocol for its synthesis and characterization, and an expert analysis of its potential pharmacological applications, positioning it as a novel candidate for developing next-generation therapeutics.

Molecular Identity and Physicochemical Profile

The foundational step in evaluating any novel compound is to establish its precise chemical identity and understand its physicochemical properties, which govern its behavior in biological systems.

Chemical Structure

The molecule's structure, identified by CAS Number 96679-45-7, consists of a propiophenone core with a methyl group and a succinimide ring attached to the alpha-carbon.[5] This arrangement is critical to its classification as a derivative of both cathinone and succinimide.

Caption: Chemical structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione.

Core Chemical Identifiers

A summary of the essential identifiers for this compound is provided below for unambiguous reference in research and regulatory documentation.

IdentifierValueSource
IUPAC Name 1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione---
CAS Number 96679-45-7[5]
Molecular Formula C₁₃H₁₃NO₃[5]
Molecular Weight 231.25 g/mol [5][6]
SMILES String O=C(CC1)N(C(C)C(C2=CC=CC=C2)=O)C1=O[5]
InChI Key KXTSYQATORYQIH-UHFFFAOYSA-N[6]
Physicochemical and Computational Data

These computed properties are crucial for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its potential as a drug candidate.

PropertyValueSignificance
Topological Polar Surface Area (TPSA) 54.45 ŲPredicts membrane permeability and oral bioavailability.
LogP (Octanol-Water Partition Coeff.) 1.4068Indicates moderate lipophilicity, favorable for CNS penetration.
Hydrogen Bond Acceptors 3Influences solubility and receptor binding.
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Rotatable Bonds 3Relates to conformational flexibility and binding affinity.
(Data sourced from ChemScene)[5]

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for further investigation. The proposed synthesis is a logical two-step process based on established organic chemistry principles for forming N-substituted imides.

Synthetic Workflow

The synthesis leverages the nucleophilicity of the primary amine in cathinone (2-amino-1-phenylpropan-1-one) to attack succinic anhydride, followed by a dehydration-mediated cyclization to form the thermodynamically stable five-membered imide ring.

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with purification and subsequent characterization confirming the successful synthesis.

Materials:

  • 2-amino-1-phenylpropan-1-one hydrochloride

  • Succinic anhydride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic anhydride

  • Sodium acetate, anhydrous

  • Ethanol

  • Deionized water

Procedure:

  • Amine Free-Basing and Amidation (Step 1):

    • In a round-bottom flask, suspend 2-amino-1-phenylpropan-1-one hydrochloride (1.0 eq) in anhydrous THF.

    • Add triethylamine (1.1 eq) dropwise while stirring to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

    • Add succinic anhydride (1.05 eq) portion-wise to the solution. Causality Note: Portion-wise addition controls the initial exothermic reaction.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC (Thin Layer Chromatography) until the starting amine is consumed.

    • Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the crude succinamic acid intermediate.

  • Dehydrative Cyclization (Step 2):

    • To the crude intermediate, add acetic anhydride (3.0 eq) and anhydrous sodium acetate (0.2 eq). Causality Note: Acetic anhydride acts as both the solvent and the dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization.

    • Heat the mixture to reflux (approx. 100-120°C) for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring to precipitate the crude product and quench excess acetic anhydride.

    • Filter the resulting solid, wash thoroughly with cold water, and air dry.

  • Purification:

    • Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.

    • Collect the crystals by vacuum filtration and dry in a vacuum oven at 40°C.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical quality control step.

G cluster_main Characterization Pathway cluster_structure cluster_purity A Synthesized & Purified Product B Structural Elucidation A->B C Purity & Identity Confirmation A->C NMR 1H & 13C NMR Spectroscopy B->NMR IR FT-IR Spectroscopy B->IR MS Mass Spectrometry (MS) C->MS HPLC HPLC Analysis C->HPLC MP Melting Point Analysis C->MP D Final Validation NMR->D IR->D MS->D HPLC->D MP->D

Caption: Workflow for the analytical validation of the synthesized compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final product.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Acceptance Criteria: A pure sample should exhibit a single major peak, with purity calculated as >98% by peak area integration.

Pharmacological Context and Therapeutic Potential

The therapeutic potential of this molecule lies in the interplay between its two core structural motifs.

The Cathinone Core: A CNS Stimulant Engine

Synthetic cathinones are β-keto analogues of amphetamines.[7][8] Their primary mechanism of action involves inhibiting the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin), leading to increased synaptic concentrations and resulting in stimulant, euphoric, and empathogenic effects.[9] This core provides a powerful and well-understood foundation for CNS activity.

The Pyrrolidine-2,5-dione Moiety: A Scaffold of Therapeutic Diversity

The succinimide ring is a cornerstone of medicinal chemistry, prized for its ability to confer a wide range of biological activities.[10][11] Its presence in a molecule can lead to:

  • Anticonvulsant Activity: As seen in ethosuximide, the succinimide ring is key to treating absence seizures.[3]

  • Anti-inflammatory Effects: Derivatives have been shown to inhibit key inflammatory targets like TNF-α and cyclooxygenase enzymes.[2][12]

  • Antidepressant and Anxiolytic Properties: Certain succinimides act as potent ligands for serotonin receptors and transporters, crucial targets in mood disorders.[4]

Integrated Hypothesis: A Modulated Neurological Agent

The combination of these two moieties suggests several exciting therapeutic possibilities:

  • Modulated Stimulant: The bulky, polar succinimide group may alter the binding affinity of the cathinone core for monoamine transporters, potentially reducing abuse liability while retaining therapeutic stimulant effects useful for conditions like ADHD.

  • Novel Antidepressant: The compound could act as a dual-action agent, combining monoamine reuptake inhibition (from the cathinone part) with direct receptor modulation (a known property of some succinimides), offering a new approach to treatment-resistant depression.[4]

  • Neuro-inflammatory Agent: Given the role of neuro-inflammation in epilepsy and depression, the molecule could possess both symptom-reducing CNS activity and disease-modifying anti-inflammatory effects, a highly sought-after combination in modern drug development.[2]

Conclusion and Future Directions

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione stands out as a molecule of significant interest. Its rational design, which marries a CNS-active core with a therapeutically versatile scaffold, warrants a thorough investigation. The synthetic and analytical protocols detailed in this guide provide a clear and reproducible pathway for obtaining high-purity material for further study.

Future research should prioritize in vitro screening, including receptor binding assays for dopamine, serotonin, and norepinephrine transporters, as well as assays for key inflammatory targets (e.g., TNF-α, COX-2). Promising in vitro results should be followed by in vivo studies in established animal models of depression, anxiety, and epilepsy to fully elucidate the therapeutic potential of this novel chemical entity.

References

  • A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses | Malaysian Journal of Forensic Sciences. [Link]

  • Synthetic cathinones drug profile | European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • Cathinone | Wikipedia. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Topics in Current Chemistry. [Link]

  • Synthesis And Antioxidant Activity Of Succinimide Derivative | Journal of Survey in Fisheries Sciences. [Link]

  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents | PubMed. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods | Molecules. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | SpringerLink. [Link]

  • Synthesis of New Succinimides and Sulphonated Derivatives with Analgesic Action in Mice | ResearchGate. [Link]

  • Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors | ResearchGate. [Link]

  • The newest cathinone derivatives as designer drugs: an analytical and toxicological review | SpringerLink. [Link]

  • Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides | ACS Omega. [Link]

  • Synthesis of succinimides | Organic Chemistry Portal. [Link]

  • Succinimide | Wikipedia. [Link]

  • Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation | PubMed. [Link]

  • 2,5-Pyrrolidinedione, 1-[(phenylthio)methyl]- | PubChem. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | IRIS UniPA. [Link]

  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 | PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES | Journal of Pharmaceutical Negative Results. [Link]

  • 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | PubChem. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone | BMC Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents | PubMed. [Link]

  • Pyrrolidine-2,5-dione;hydrate | PubChem. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents | Molecules. [Link]

  • Pyrrolidine, 1-(N-phenylalanyl)- | PubChem. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | Molecules. [Link]

  • Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)- | NIST WebBook. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries | PubMed. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID | ResearchGate. [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates | Molecules. [Link]

  • 1-phenyl-1H-pyrrole-2,5-dione | Chemical Synthesis Database. [https://synthesis.kn እንዲiapps.com/substance/S202319]([Link] እንዲiapps.com/substance/S202319)

  • Hexane-2,5-dione | Wikipedia. [Link]

Sources

molecular weight and formula of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Abstract

This technical guide provides a comprehensive overview of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, a molecule of interest within contemporary chemical and pharmacological research. The document details its fundamental physicochemical properties, outlines a logical synthetic pathway, and explores its potential applications based on its structural motifs. This guide is intended for researchers, chemists, and drug development professionals, offering foundational data and methodologies pertinent to the study and utilization of this compound. We will delve into its chemical identity, structural characteristics, and the broader context of the pyrrolidine-2,5-dione scaffold in medicinal chemistry.

Introduction and Chemical Identity

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione belongs to the class of compounds containing a succinimide (pyrrolidine-2,5-dione) core functionalized with a substituted phenylpropanone moiety. The succinimide ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The presence of a chiral center and aromatic and ketone functionalities suggests a diverse range of potential chemical interactions and biological activities, making it a compelling subject for further investigation.

The formal IUPAC name for this compound is 1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione . It is identified by the CAS Number 96679-45-7 [3].

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione are summarized below.

Core Data Summary

The following table provides essential quantitative data for the compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO₃[3]
Molecular Weight 231.25 g/mol [3]
CAS Number 96679-45-7[3]
Topological Polar Surface Area 54.45 Ų[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 3[3]
Structural Representation

The two-dimensional structure of the molecule is critical for understanding its reactivity and potential interactions with biological targets.

Caption: 2D structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione.

Synthesis and Characterization

While specific synthetic procedures for this exact molecule are not widely published, a logical and efficient synthesis can be proposed based on established organic chemistry principles. A plausible route involves the nucleophilic substitution of a halogenated precursor with succinimide.

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be formed by creating the C-N bond between the succinimide nitrogen and the chiral carbon of the phenylpropanone backbone. This points to a precursor like 2-bromo-1-phenylpropan-1-one, which can be readily synthesized from propiophenone.

Conceptual Synthesis Workflow

The following workflow outlines a viable, multi-step synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Step 1: α-Bromination of Propiophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve propiophenone (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add bromine (Br₂, 1 equivalent) dropwise to the solution at room temperature. The disappearance of the bromine color indicates its consumption.

  • Reaction Monitoring & Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 2-bromo-1-phenylpropan-1-one. Filter, wash with water, and dry the solid.

    • Causality: Acetic acid serves as both a solvent and a catalyst. The α-carbon is brominated due to the activating effect of the adjacent carbonyl group.

Step 2: Nucleophilic Substitution with Succinimide

  • Preparation: In a flask, dissolve succinimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to deprotonate the succinimide, forming the succinimidyl anion.

    • Expertise Insight: Using a slight excess of succinimide ensures the complete consumption of the valuable brominated intermediate. K₂CO₃ is an effective and economical base for this transformation.

  • Reaction: Add the 2-bromo-1-phenylpropan-1-one (1 equivalent) from Step 1 to the succinimide solution. Heat the mixture gently (e.g., to 60-80 °C) to facilitate the SN2 reaction.

  • Monitoring: Track the formation of the product and disappearance of the starting material by TLC.

  • Purification & Characterization (Self-Validation):

    • After the reaction is complete, perform an aqueous work-up to remove DMF and inorganic salts.

    • Purify the crude product using column chromatography on silica gel.

    • Validation: Confirm the structure and purity of the final product using:

      • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and connectivity.

      • Mass Spectrometry (MS): To confirm the molecular weight (231.25 g/mol ).

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications and Pharmacological Context

The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in medicinal chemistry, most notably for its utility in developing anticonvulsant drugs.[4] Derivatives of this core have been investigated for a wide range of biological activities, including:

  • Antidepressant Agents: Certain derivatives have shown significant affinity for serotonin receptors and transporters (SERT), key targets in depression therapy.[5]

  • Anti-tumor Agents: Novel pyrrolidine-2,5-dione compounds have been synthesized and evaluated as inhibitors of enzymes like aromatase, which are implicated in hormone-dependent cancers.[6]

  • Carbonic Anhydrase Inhibitors: This scaffold has been used to develop potent inhibitors of carbonic anhydrase isoenzymes, which are involved in diseases like glaucoma and epilepsy.[2]

Given these precedents, 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione represents a valuable molecule for screening in various biological assays, particularly within neuroscience and oncology. The combination of the succinimide ring with the phenylpropanone side chain offers a unique three-dimensional structure that could lead to novel interactions with biological targets.

Conclusion

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a well-defined chemical entity with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol .[3] Its structure, featuring the pharmacologically significant pyrrolidine-2,5-dione core, makes it a compound of interest for drug discovery and development. The synthetic route proposed herein is based on robust and well-understood chemical reactions, providing a clear path for its preparation and subsequent investigation. Further research into its biological activity is warranted and could unveil novel therapeutic applications.

References

  • PubChem. 2,5-Pyrrolidinedione, 1-[(phenylthio)methyl]-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyrrolidine-2,5-dione;hydrate. National Center for Biotechnology Information. Available from: [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

Sources

Succinimide Metabolites of Synthetic Cathinones: Oxidative Pathways & Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the succinimide metabolic pathway in synthetic cathinones, specifically focusing on pyrrolidinophenone derivatives (e.g.,


-PVP, MDPV, 

-PHP).

Executive Summary

The metabolism of synthetic cathinones, particularly those containing a pyrrolidine moiety (pyrrolidinophenones), is dominated by reduction of the


-keto group and oxidation of the pyrrolidine ring. While the 2''-oxo (lactam)  metabolite is frequently cited as the primary oxidative marker, the pathway extends further to the succinimide (2'',5''-dioxo)  derivative and subsequent ring-opening products.

This guide analyzes the succinimide metabolic pathway , a critical yet often under-characterized oxidative cascade. For forensic toxicologists and drug development scientists, understanding this pathway is essential for extending detection windows, as succinimide derivatives often exhibit higher stability and longer half-lives in urine compared to their labile parent compounds.

The Pyrrolidine Oxidation Cascade

The formation of succinimide metabolites is not a single-step process but the result of sequential oxidative attacks mediated primarily by hepatic Cytochrome P450 (CYP) enzymes (specifically CYP2C19, CYP2D6, and CYP2B6).

Mechanistic Pathway

The metabolic transformation follows a "Stepwise Oxidation" logic:

  • Phase I Hydroxylation: The pyrrolidine ring undergoes hydroxylation at the 2''-position (adjacent to the nitrogen).

  • Lactam Formation: Dehydrogenation of the hydroxyl intermediate yields the 2''-oxo metabolite (Lactam) . This is the most abundant urinary metabolite for drugs like

    
    -PVP.
    
  • Succinimide Formation: Further oxidation at the 5''-position leads to the 2'',5''-dioxo metabolite (Succinimide) .

  • Ring Opening (Terminal): The succinimide ring is hydrolytically unstable under certain pH conditions, opening to form succinic acid derivatives (e.g., 4-amino-5-oxopentanoic acid derivatives).

Pathway Visualization

The following diagram illustrates the oxidative cascade from the parent pyrrolidinophenone to the terminal ring-open carboxylate.

Cathinone_Oxidation cluster_0 Hepatic Phase I Metabolism Parent Parent Cathinone (Pyrrolidine Ring) Intermediate 2''-Hydroxy Intermediate (Unstable) Parent->Intermediate CYP2C19/2D6 Hydroxylation Lactam 2''-Oxo Metabolite (Lactam) Intermediate->Lactam -2H (Dehydrogenation) Succinimide 2'',5''-Dioxo Metabolite (Succinimide) Lactam->Succinimide CYP450 Secondary Oxidation RingOpen Ring-Open Keto Acid Succinimide->RingOpen Hydrolysis (pH dependent)

Figure 1: The stepwise oxidative metabolism of pyrrolidinophenone cathinones, progressing from the parent drug to the succinimide derivative and terminal acid.

Analytical Profiling: Mass Spectrometry Signatures

Detecting succinimide metabolites requires precise monitoring of mass shifts. The oxidation of the pyrrolidine ring introduces predictable mass increases that must be distinguished from other metabolic pathways (e.g., N-oxidation or hydroxylation of the alkyl chain).

Mass Shift Logic
  • Parent

    
     Lactam (2-oxo):  Addition of one Oxygen atom and loss of two Hydrogen atoms (
    
    
    
    Da).
  • Lactam

    
     Succinimide (2,5-dioxo):  Addition of a second Oxygen atom and loss of two Hydrogen atoms at the 5'' position (
    
    
    
    Da relative to Lactam;
    
    
    Da relative to Parent).
Target Transitions (LC-MS/MS)

The table below summarizes the theoretical Mass-to-Charge (


) transitions for common synthetic cathinones and their succinimide metabolites.
Parent DrugFormula (Protonated)Parent


Lactam Metabolite

(+14 Da)
Succinimide Metabolite

(+28 Da)

-PVP

232.17246.15260.13
MDPV

276.16290.14304.12

-PHP

248.19262.17276.15

-PiHP

248.19262.17276.15
4-Cl-

-PVP

266.13280.11294.09

Technical Note: When developing MRM (Multiple Reaction Monitoring) methods, the fragmentation pattern of succinimide metabolites often retains the tropylium ion (or substituted benzyl equivalent) but shows a modified immonium ion fragment due to the oxidized pyrrolidine ring.

Experimental Protocols: Isolation & Identification

To validate the presence of succinimide metabolites in biological matrices, the following workflow is recommended. This protocol emphasizes the separation of the succinimide (dione) from the lactam (mono-one) and di-hydroxy isomers.

In Vitro Microsomal Incubation (Protocol)

Objective: Generate oxidative metabolites to confirm succinimide formation pathways.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

  • Incubation Mix:

    • Substrate: 10 µM synthetic cathinone (e.g.,

      
      -PVP).
      
    • Enzyme: 0.5 mg/mL HLM protein.

    • Cofactor: 1 mM NADPH (regenerating system).

  • Reaction:

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: Collect aliquots at 0, 30, 60, and 120 minutes. Note: Succinimide formation is a secondary step; longer incubation times (60-120 min) are required to observe significant accumulation relative to the lactam.

  • Termination:

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Centrifuge at 10,000

      
       g for 10 min.
      
  • Analysis:

    • Inject supernatant into LC-HRMS (High-Resolution Mass Spectrometry).

    • Data Mining: Filter for

      
       Da mass shift (accurate mass for 
      
      
      
      ).
Distinguishing Isomers

A critical challenge is distinguishing the Succinimide (2,5-dioxo) metabolite from Di-hydroxy metabolites, which may have the same nominal mass (+32 Da - 4H = +28 Da? No, di-hydroxy is +32 Da. However, a keto-hydroxy metabolite (one ketone, one hydroxyl) would be


 Da.
  • Confusion Point: The Succinimide (+28 Da) must be distinguished from a Formyl-amide or ring-opened metabolite.

  • Chromatography: Succinimides are generally more polar than the parent but less polar than the ring-open carboxylic acids. Use a C18 column with a gradient starting at 5% Mobile Phase B (Acetonitrile) to separate these polar species.

Toxicological Significance[1][2]

Stability and Detection Windows

Succinimide metabolites possess unique stability profiles compared to their precursors:

  • Thermal Stability: Unlike the parent

    
    -PVP, which can degrade to enamines upon heating (GC-MS injection port issues), the succinimide ring is thermally stable, making it a robust marker for GC-MS analysis without derivatization.
    
  • Urinary Half-Life: While the parent drug is rapidly metabolized (half-life ~2-4 hours), the oxidized metabolites (Lactam and Succinimide) are excreted over a longer window (up to 48-72 hours), extending the retrospective detection of drug intake.

Pharmacological Activity

Current literature suggests that the oxidation of the pyrrolidine ring abolishes the affinity for monoamine transporters (DAT/NET).

  • Parent: High affinity blocker (Potent stimulant).

  • Lactam/Succinimide: Negligible affinity.

  • Implication: These are detoxification products, not active metabolites. Their presence indicates the body's attempt to increase water solubility for renal excretion.

References

  • Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC-MS-QToF . Journal of Analytical Toxicology. [Link]

  • Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations . International Journal of Molecular Sciences. [Link]

  • Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) . Journal of Mass Spectrometry. [Link]

  • The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects . Drug Metabolism Reviews. [Link]

  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples . Forensic Toxicology. [Link]

An In-depth Technical Guide to the Solubility Profile of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on determining and understanding the solubility profile of the compound 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (Molecular Formula: C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ).[1] Given the critical role of solubility in areas ranging from reaction chemistry and purification to pharmaceutical formulation, this document outlines the core theoretical principles, robust experimental protocols, and predictive analysis required for a thorough characterization.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter.[2] For a compound like 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, which incorporates structural motifs found in bioactive molecules, understanding its solubility is paramount.[3] An accurate solubility profile is essential for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification techniques like recrystallization.

  • Drug Development: Influencing key properties such as bioavailability, formulation design, and routes of administration. Poor solubility is a major hurdle in the development of new active pharmaceutical ingredients (APIs).[4][5]

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or spectroscopy.[6]

This guide will provide the scientific framework and practical methodologies to empower researchers to accurately assess the solubility of this specific compound and others with similar structures.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. A molecule's solubility is a balance between its polar (hydrophilic) and non-polar (hydrophobic) regions.

Let's analyze the structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione:

Caption: Molecular structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione with key functional groups highlighted.

Structural Analysis:

  • Non-polar Moiety: The phenyl ring is a significant non-polar, hydrophobic feature. This region will favor interactions with non-polar or moderately polar solvents through van der Waals forces.[7]

  • Polar Moieties: The molecule contains several polar functional groups capable of dipole-dipole interactions:

    • Ketone Group (C=O): The carbonyl is a strong hydrogen bond acceptor.

    • Succinimide Ring: This five-membered ring contains two carbonyl groups (amides within a ring, or an imide), making it a highly polar feature. The oxygen atoms are hydrogen bond acceptors, and the overall structure has a significant dipole moment.[9]

  • Aliphatic Components: The ethyl and pyrrolidine methylene groups are non-polar but contribute less to the overall character than the larger phenyl ring.

Predicted Solubility Profile: Based on this structure, a mixed polarity is expected. The presence of multiple polar carbonyl groups suggests that the molecule will not be soluble in highly non-polar solvents like hexanes. Conversely, the non-polar phenyl ring will limit its solubility in highly polar protic solvents like water.[9] Therefore, the compound is predicted to have the highest solubility in moderately polar to polar aprotic organic solvents that can engage in dipole-dipole interactions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Hexane, TolueneLow to InsolubleThe large, polar succinimide and ketone groups prevent effective solvation by non-polar solvents.[7]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can effectively solvate both the polar groups (via dipole-dipole interactions) and the non-polar phenyl ring.[8]
Polar Protic Methanol, EthanolModerateThe alcohol's alkyl chain can interact with the phenyl ring, while the hydroxyl group interacts with the carbonyls. Solubility is likely lower than in polar aprotic solvents.[8]
Aqueous WaterVery Low/InsolubleThe large, non-polar phenyl ring and overall molecular size dominate, making it hydrophobic despite the polar groups.[9]

Experimental Protocol: The Shake-Flask Method (OECD 105)

To move from prediction to empirical data, a standardized experimental method is required. The "shake-flask" method is a robust and widely accepted technique for determining the solubility of substances.[10][11] It is suitable for compounds with solubilities above 0.1 mg/L.[12][13]

Objective: To determine the saturation concentration of the test substance in a selected organic solvent at a controlled temperature by allowing the system to reach thermodynamic equilibrium.

Materials:

  • 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (solid, ≥98% purity)[1]

  • Selected organic solvents (HPLC grade)

  • Glass flasks with screw caps or ground glass stoppers

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)[5]

Step-by-Step Methodology:

  • Preliminary Test: To estimate the approximate solubility, add the test substance in small, incremental amounts to a known volume of the solvent at the test temperature. Shake vigorously after each addition until the substance is fully dissolved. This helps determine the amount of substance to use in the main test to ensure an excess of solid remains.[11]

  • Equilibration:

    • Prepare at least three flasks for each solvent.

    • Add a measured volume of the organic solvent to each flask.

    • Add an excess amount of the solid test substance to each flask (typically 5 times the amount estimated from the preliminary test).[11]

    • Seal the flasks tightly and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the flasks until equilibrium is reached. The time required can vary significantly; 24 to 48 hours is common. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the flasks to stand in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a suitable speed. This step is critical to avoid artificially high concentration readings.[13]

  • Sample Preparation & Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

    • Filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial. This removes any remaining micro-particulates.

    • Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved substance.[6]

G A 1. Preparation Add excess solid to solvent in flask B 2. Equilibration Agitate in thermostatic shaker (e.g., 24-48h at 25°C) A->B C 3. Settling Let flasks stand to allow solid to settle B->C D 4. Centrifugation Separate solid and liquid phases C->D E 5. Sampling & Filtration Withdraw supernatant, filter through 0.45µm filter D->E F 6. Dilution Accurately dilute filtrate to known volume E->F G 7. Analysis Quantify concentration using HPLC-UV F->G H 8. Calculation Calculate solubility from concentration and dilution factor G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a highly specific and precise method for determining the concentration of the dissolved compound.[6]

Method Development Outline:

  • Standard Preparation: Prepare a stock solution of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards through serial dilution.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is appropriate.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A gradient or isocratic elution can be developed to achieve a sharp, well-resolved peak.

    • Detection: The phenyl ketone chromophore should have a strong UV absorbance. Scan for the wavelength of maximum absorbance (λ-max) to ensure high sensitivity.

    • Flow Rate & Injection Volume: Typically 1.0 mL/min and 10 µL, respectively.

  • Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the known concentration. The curve should demonstrate linearity (R² > 0.999).

  • Sample Analysis: Inject the prepared (filtered and diluted) samples from the solubility experiment. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.

  • Final Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor. The result should be reported in units such as mg/mL or mol/L.

Conclusion

References

  • TutorChase. How do functional groups affect solubility in organic compounds?.
  • Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Vandavasi, V.G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Vandavasi, V.G., et al. (2022).
  • Nguyen, B.D., et al. (2020).
  • St. John, P.C., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds.
  • Vedantu. How do functional groups influence solubility class 11 chemistry CBSE.
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  • Chemistry Steps. Solubility of Organic Compounds.
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  • Phytosafe. OECD 105.
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  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Saleh, S.F. (2023). How to measure solubility for drugs in oils/emulsions?.
  • OECD. Test No.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • FILAB. Solubility testing in accordance with the OECD 105.
  • Hoelke, B., et al. (2009).
  • Ezan, E. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • PubChem. 1-Phenyl-1,2-propanedione.
  • PubChem. 2-Pyrrolidone.
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  • ChemScene. 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione.
  • Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • PubChem. 1-(1-Phenylpropyl)pyrrolidine.

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Navigating the In Vivo Journey: A Technical Guide to the Pharmacokinetics of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation of a Novel Synthetic Cathinone

Foreword: Charting the Course for a New Psychoactive Substance

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a complex puzzle for researchers in pharmacology and toxicology.[1] Among these, synthetic cathinones, analogs of the naturally occurring stimulant found in the khat plant, represent a significant and ever-evolving class. This guide focuses on a specific, novel synthetic cathinone, 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, providing an in-depth technical framework for conducting its preclinical in vivo pharmacokinetic (PK) evaluation.

While specific data for this exact molecule are not yet in the public domain, this document synthesizes established methodologies and insights from structurally related compounds, particularly pyrovalerone analogs, to offer a robust and scientifically grounded roadmap.[2][3] As a Senior Application Scientist, the imperative is not merely to present protocols, but to elucidate the scientific reasoning that underpins each step, ensuring a self-validating and reproducible experimental design.

This guide is structured to walk the researcher through the critical stages of an in vivo PK study, from the foundational principles of study design to the intricacies of bioanalysis and data interpretation. Our objective is to equip drug development professionals with the expertise to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this and other novel chemical entities, a critical step in understanding their pharmacological and toxicological potential.

Part 1: Foundational Strategy for In Vivo Pharmacokinetic Investigation

A successful in vivo pharmacokinetic study is built upon a meticulously planned experimental design. The choices made at this stage will directly impact the quality and interpretability of the data. For a novel CNS-active compound like 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, the primary goal is to understand its time-dependent disposition in a living system.

The Crucial Choice: Selecting the Appropriate Animal Model

The selection of an appropriate animal model is paramount for the translational relevance of preclinical data.[1] Rodents, particularly Sprague-Dawley or Wistar rats, are the most common initial choice for PK studies of synthetic cathinones due to their well-characterized physiology, cost-effectiveness, and the availability of historical data for comparison.[4][5][6]

Rationale for Rodent Models:

  • Metabolic Similarity: The metabolic pathways of many xenobiotics in rats show reasonable correlation with those in humans, particularly for Phase I and Phase II reactions common to synthetic cathinones.[7]

  • Handling and Dosing: Their size and temperament facilitate ease of handling, dosing via multiple routes, and serial blood sampling.

  • Ethical Considerations: The use of rodents is generally more ethically acceptable for initial screening studies compared to larger animals.

For CNS-active drugs, understanding brain penetration is critical. Studies on related cathinones have successfully used rat models to evaluate blood-brain barrier (BBB) permeability.[5][8]

Dosing Strategy: Route and Formulation

The route of administration significantly influences the pharmacokinetic profile. For a comprehensive evaluation, both intravenous (IV) and extravascular (e.g., oral, intraperitoneal, or subcutaneous) routes should be considered.

  • Intravenous (IV) Administration: A bolus IV injection is essential to determine fundamental PK parameters such as clearance (CL) and volume of distribution (Vd) without the confounding factor of absorption. This provides a baseline for absolute bioavailability calculations.

  • Oral (PO) or Intraperitoneal (IP) Administration: These routes are crucial for assessing the rate and extent of absorption and first-pass metabolism. For many synthetic cathinones, IP administration is used in preclinical studies to ensure complete and rapid absorption, bypassing potential gastrointestinal degradation.[4][5] Subcutaneous (s.c.) injection is another common route that provides a slower absorption phase compared to IP.[9][10][11]

Formulation: The compound must be dissolved in a suitable vehicle that is non-toxic and ensures complete solubilization. A common starting point is a mixture of saline, polyethylene glycol (PEG), and a small amount of a solubilizing agent like Tween 80.

The Blueprint for Sampling: A Time-Course Study

A well-designed sampling schedule is critical for accurately defining the concentration-time curve. For a compound expected to have rapid absorption and distribution, like many stimulants, frequent early sampling is necessary.

A Typical Sampling Schedule (Post-Dose):

  • IV: 2, 5, 15, 30, 60, 120, 240, and 480 minutes.

  • PO/IP/s.c.: 5, 15, 30, 60, 120, 240, 480, and 1440 minutes.

Biological Matrices:

  • Blood/Plasma: The primary matrix for determining systemic exposure. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma, which is then frozen at -80°C until analysis.

  • Brain Tissue: For CNS-active drugs, determining the brain-to-plasma concentration ratio is vital. At terminal time points, animals can be euthanized, and brain tissue harvested, weighed, and homogenized for analysis.[4][10]

  • Urine and Feces: Collection over 24 or 48 hours using metabolic cages allows for the assessment of excretion pathways and mass balance.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis & Reporting Animal Acclimatization Animal Acclimatization Fasting (if required) Fasting (if required) Animal Acclimatization->Fasting (if required) Dosing (IV, PO, IP, s.c.) Dosing (IV, PO, IP, s.c.) Fasting (if required)->Dosing (IV, PO, IP, s.c.) Serial Blood Sampling Serial Blood Sampling Dosing (IV, PO, IP, s.c.)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Terminal Tissue Harvest (Brain) Terminal Tissue Harvest (Brain) Serial Blood Sampling->Terminal Tissue Harvest (Brain) Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Tissue Homogenization Tissue Homogenization Terminal Tissue Harvest (Brain)->Tissue Homogenization Urine/Feces Collection (Metabolic Cages) Urine/Feces Collection (Metabolic Cages) Urine/Feces Collection (Metabolic Cages)->Sample Storage (-80°C) Bioanalytical Method Bioanalytical Method Sample Storage (-80°C)->Bioanalytical Method Sample Storage (-80°C)->Bioanalytical Method Concentration-Time Data Concentration-Time Data Bioanalytical Method->Concentration-Time Data Tissue Homogenization->Sample Storage (-80°C) Tissue Homogenization->Sample Storage (-80°C) Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling Parameter Calculation (AUC, Cmax, T1/2) Parameter Calculation (AUC, Cmax, T1/2) Pharmacokinetic Modeling->Parameter Calculation (AUC, Cmax, T1/2)

Part 2: Bioanalytical Methodology - The Gold Standard

Accurate quantification of the parent drug and its potential metabolites in complex biological matrices is the analytical cornerstone of any PK study. For synthetic cathinones, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard due to its high sensitivity, selectivity, and specificity.[7]

Sample Preparation: Isolating the Needle from the Haystack

Biological samples like plasma and brain homogenates are complex mixtures. A robust sample preparation method is essential to remove interfering substances and concentrate the analyte of interest.

  • Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[12] The supernatant is then evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte of interest, allowing impurities to be washed away. The analyte is then eluted with a small volume of solvent.

LC-MS/MS Analysis: The Power of Separation and Detection

The LC-MS/MS system combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry.

  • Chromatography: A C18 reversed-phase column is typically used for the separation of synthetic cathinones. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for cathinone derivatives. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing exceptional selectivity.

A validated bioanalytical method according to regulatory guidelines is crucial. This involves assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.

Part 3: Decoding the Data - Pharmacokinetic Analysis

Once the concentration-time data are obtained, pharmacokinetic parameters are calculated to describe the drug's behavior in the body. Non-compartmental analysis (NCA) is the most common approach for this.

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive picture of the drug's disposition:

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxRepresents the rate of drug absorption.
AUC (0-t) Area under the concentration-time curve from time zero to the last measurable concentrationRepresents the total systemic exposure to the drug over a specific time interval.
AUC (0-inf) Area under the concentration-time curve from time zero to infinityRepresents the total systemic exposure after a single dose.
t1/2 Elimination half-lifeThe time required for the drug concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; a measure of the body's efficiency in eliminating the drug.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Table 1: Essential Pharmacokinetic Parameters

These parameters are calculated using specialized software such as Phoenix WinNonlin.[4]

Part 4: The Fate of the Molecule - Metabolism and Excretion

Understanding the metabolic fate of a new compound is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions. For synthetic cathinones, metabolism primarily occurs in the liver via cytochrome P450 (CYP) enzymes.[9]

Predicted Metabolic Pathways

Based on the structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione and the known metabolism of related pyrovalerone-type cathinones, the following metabolic transformations are likely:[2][7][13]

  • Ketone Reduction: The β-keto group is susceptible to reduction to the corresponding alcohol, a common pathway for cathinones.

  • Hydroxylation: Oxidative addition of a hydroxyl group to the phenyl ring or the pyrrolidine ring.

  • N-dealkylation: While less common for the pyrrolidine ring structure, it cannot be ruled out.

  • Phase II Conjugation: The hydroxylated metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent_Compound 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione Ketone_Reduction β-Keto Reduction Parent_Compound->Ketone_Reduction Hydroxylation Aromatic/Aliphatic Hydroxylation Parent_Compound->Hydroxylation Glucuronidation Glucuronide Conjugation Ketone_Reduction->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfate Conjugation Hydroxylation->Sulfation Excretion (Urine/Bile) Excretion (Urine/Bile) Glucuronidation->Excretion (Urine/Bile) Sulfation->Excretion (Urine/Bile)

Excretion

The primary route of excretion for synthetic cathinones and their metabolites is via the urine.[9] Analysis of urine samples is therefore essential for metabolite identification and to account for the total administered dose in a mass balance study.

Conclusion: From Bench to Insight

The in vivo pharmacokinetic profiling of a novel synthetic cathinone like 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a multi-faceted endeavor that requires a synthesis of expertise in pharmacology, bioanalysis, and data interpretation. While this guide provides a comprehensive framework based on established principles and data from related compounds, it is imperative that each study is tailored to the specific properties of the molecule .

The data generated from such studies are invaluable. They provide the first glimpse into how a new substance behaves in a living system, offering critical insights into its potential for efficacy and toxicity. For researchers and drug development professionals, a thorough understanding of pharmacokinetics is not just a regulatory requirement; it is the foundation upon which the entire preclinical and clinical development of a new chemical entity is built.

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  • Anizan, S., et al. (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: Relationship to pharmacodynamic effects. Drug Metabolism and Disposition, 42(12), 2056-2065. Available from: [Link]

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  • Martin, J. R., & Timpson, A. (2020). How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe. British Journal of Pharmacology, 177(14), 3149-3162. Available from: [Link]

  • Wagmann, L., et al. (2018). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis, 10(14), 1121-1139. Available from: [Link]

  • Pellegatti, M. (2012). Preclinical in vivo ADME studies in drug development: a critical review. Expert opinion on drug metabolism & toxicology, 8(6), 717-727. Available from: [Link]

  • University of Washington School of Pharmacy. (n.d.). Established Bioanalytical Methods. Retrieved from [Link]

  • Cavasotto, C. N., & Di Pietro, O. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 24(14), 11522. Available from: [Link]

  • Sharma, R., et al. (2023). Quantitative Analytical and Computational Workflow for Large-Scale Targeted Plasma Metabolomics. Metabolites, 13(7), 834. Available from: [Link]

  • Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Retrieved from [Link]

Sources

Methodological & Application

solid phase extraction SPE of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione from urine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated protocol for the Solid Phase Extraction (SPE) of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione from urine.

This compound is the succinimide metabolite of the synthetic cathinone


-PPP  (

-Pyrrolidinopropiophenone). Unlike the parent drug, which is a basic amine, this metabolite is an

-substituted succinimide
, rendering it chemically neutral . This distinction is critical: standard Mixed-Mode Cation Exchange (MCX) protocols used for cathinones will fail to retain this analyte. This guide utilizes a Polymeric Reversed-Phase (HLB) mechanism to ensure capture.

Part 1: Analyte Profile & Physicochemical Logic

Understanding the molecule is the prerequisite for successful extraction.

PropertyValue / DescriptionImplication for SPE
Analyte Name 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dioneTarget Analyte
Common ID

-PPP Succinimide Metabolite (2,5-dioxo-PPP)
Reference standard selection
Chemical Structure Phenyl ketone linked to an

-substituted succinimide ring
Neutral (Non-ionizable at physiological pH)
pKa ~9.5 (Imide NH is substituted, so no acidic H; no basic N)Do NOT use Cation Exchange (MCX)
LogP (Est.) 1.2 – 1.8Moderately polar; requires Polymeric RP (HLB)
Stability Sensitive to alkaline hydrolysis (Ring Opening)Avoid high pH (>8.5) during processing

The "Neutral Trap" Warning: Most forensic labs use MCX cartridges for "Bath Salts" (Cathinones). If you load this specific metabolite onto an MCX cartridge, it will not bind to the sulfonate groups. It will likely be lost in the organic wash steps intended to remove neutrals, or flow through during loading. You must use a Hydrophilic-Lipophilic Balanced (HLB) sorbent.

Part 2: Materials & Reagents

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, or equivalent), 60 mg / 3 cc.

    • Why: Retains neutral organic compounds with high capacity and resists drying.

  • Hydrolysis Enzyme:

    
    -Glucuronidase (recombinant E. coli or Helix pomatia).
    
    • Why: To cleave potential Phase II glucuronides on the phenyl ring (if hydroxylated).

  • Buffers:

    • Phosphate Buffer (pH 6.8): For enzymatic hydrolysis.

    • Acetic Acid (0.1 M): For pH adjustment.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

Part 3: Step-by-Step SPE Protocol

Sample Pre-treatment (Hydrolysis)
  • Objective: Release conjugated metabolites without degrading the succinimide ring.

  • Protocol:

    • Aliquot 1 mL of Urine into a glass tube.

    • Add 250

      
      L of Phosphate Buffer (pH 6.8)  containing 
      
      
      
      -glucuronidase (activity >10,000 units/mL).
    • Add 20

      
      L of Internal Standard  (e.g., 
      
      
      
      -PPP-d5 or a structural analog like Ethosuximide-d3 if specific IS is unavailable).
    • Incubate at 55°C for 30–60 minutes.

    • Cool to room temperature.

    • Dilute with 1 mL of 0.1 M Acetic Acid to adjust pH to ~4–5.

    • Scientific Logic:[1][2][3][4][5] The succinimide ring is susceptible to hydrolysis (opening to succinamic acid) at alkaline pH. We maintain a slightly acidic/neutral environment (pH < 7) throughout.

SPE Extraction (Polymeric HLB)
StepActionSolvent/VolumeCritical Mechanism
1. Condition Activate Sorbent2 mL Methanol Solvates the polymer chains to expose hydrophobic zones.
2. Equilibrate Prepare for Aqueous2 mL Water Removes excess MeOH; ensures sorbent is wet.
3. Load Trap AnalytePre-treated Urine (~2.25 mL)Flow rate: 1 mL/min. The neutral succinimide binds via hydrophobic interaction.
4. Wash 1 Remove Salts/Proteins2 mL 5% Methanol in Water Removes urea, salts, and highly polar matrix components without eluting the target.
5. Dry Remove Excess WaterVacuum for 5 mins Critical for LC-MS sensitivity; water interferes with elution efficiency.
6. Elute Recover Analyte2 x 1 mL 100% Methanol Disrupts hydrophobic bonds. Collect in a clean glass tube.
Post-Extraction
  • Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

    • Caution: Do not overheat (>50°C) as succinimides can be thermally unstable or sublime.

  • Reconstitute in 200

    
    L of Mobile Phase Initial Conditions (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).
    
  • Vortex and transfer to an autosampler vial.

Part 4: Workflow Visualization

The following diagram illustrates the extraction logic, highlighting the critical "Neutral Retention" path.

SPE_Workflow cluster_retention Retention Mechanism Start Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (pH 6.8, 55°C) Avoid Alkaline pH! Start->Hydrolysis Load Load onto HLB Cartridge (Polymeric Reversed Phase) Hydrolysis->Load Mechanism Analyte is NEUTRAL. Retained by Hydrophobic Interaction. (NOT Ion Exchange) Load->Mechanism Wash Wash: 5% MeOH/Water Removes Salts & Urea Load->Wash Elute Elute: 100% Methanol (2 x 1 mL) Wash->Elute Finish Evaporate & Reconstitute Ready for LC-MS/MS Elute->Finish

Figure 1: Decision logic and workflow for the extraction of neutral succinimide metabolites from urine.

Part 5: Validation & Quality Control

To ensure the trustworthiness of this protocol, the following parameters should be verified during method validation:

  • Recovery:

    • Target: >80%.

    • If recovery is low (<60%), check the Wash Step . If 5% MeOH washes away the analyte, reduce to 100% Water. (Succinimides are more polar than their parent cathinones).

  • Matrix Effects:

    • Urine contains high levels of lyso-phosphatidylcholines. If ion suppression is observed in LC-MS, consider a Phospholipid Removal Plate (e.g., HybridSPE) or add a specific phospholipid wash step (e.g., 20% ACN) if the analyte is sufficiently retained.

  • Linearity:

    • Expected Range: 5 ng/mL – 1000 ng/mL.

    • Use a deuterated internal standard (

      
      -PPP-d5) to compensate for matrix effects.
      

References

  • Springer, D., et al. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP... in rat urine. Journal of Chromatography B. Link

  • Negreira, N., et al. (2015). In vitro metabolism of the new psychoactive substance

    
    -pyrrolidinovalerophenone (
    
    
    
    -PVP). Journal of Pharmaceutical and Biomedical Analysis. Link
  • Waters Corporation. (2020). Oasis HLB Care & Use Manual: Generic Protocol for Neutral Drugs. Link

  • Thurman, E. M., & Mills, M. S. (1998). Solid-Phase Extraction: Principles and Practice. Wiley-Interscience. (Foundational text on HLB vs. Ion Exchange mechanisms).

Sources

preparation of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This protocol details the rigorous preparation of calibration curves for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione , hereafter referred to as Analyte-SC (Succinoylcathinone).[1]

Analyte-SC is a structural hybrid comprising a cathinone backbone protected by a succinimide moiety.[1] In drug development and forensic toxicology, this molecule is significant as:

  • A Masked Precursor: It can serve as a stable intermediate in the synthesis of psychoactive cathinones (e.g., methcathinone).

  • A Prodrug/Metabolite: The succinimide ring may undergo enzymatic hydrolysis in vivo, releasing the active amine.

  • A Designer Drug: A novel psychoactive substance (NPS) designed to evade standard amine-targeted screening.[1]

Critical Physicochemical Considerations:

  • Hydrolytic Instability: Unlike simple cathinones, the imide ring is susceptible to ring-opening hydrolysis in alkaline conditions (pH > 8).[1] All solvents and buffers must remain neutral or slightly acidic (pH 3–6). [1]

  • Solubility: The molecule is lipophilic (LogP ~1.5–2.0 estimated) but lacks the basic nitrogen of typical alkaloids, rendering cation-exchange SPE less effective.

Reagents & Equipment

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, use only the following grades:

  • Reference Standard: Analyte-SC (>98% purity, secondary standard traceable to USP/EP if available).

  • Internal Standard (IS):

    • Preferred: Analyte-SC-d5 (Stable Isotope Labeled).[1]

    • Alternative: N-Phenylsuccinimide (Structural Analog) or Methcathinone-d3.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]

  • Additives: LC-MS Grade Formic Acid (FA).[1]

  • Matrix: Drug-free human plasma (K2EDTA) or surrogate matrix (PBS + BSA) for biological assays.[1]

Protocol: Preparation of Calibration Standards

This workflow utilizes a "Spiking Solution" approach to minimize the volume of organic solvent added to the biological matrix, preventing protein precipitation shock during the spiking step.

Stock Solution Preparation (Primary Stock)
  • Concentration: 1.0 mg/mL (1000 µg/mL).

  • Solvent: 100% Acetonitrile (ACN).[1] Reasoning: ACN is aprotic and prevents any potential solvolysis of the succinimide ring that might occur in MeOH over long storage.

  • Storage: -20°C in amber glass.

Working Spiking Solutions (Serial Dilution)

Prepare a series of working solutions in 50:50 ACN:Water. These are 100x the final desired curve concentration.

Working Std IDSource SolutionVolume Source (µL)Diluent Volume (µL)Conc. of Working Std (ng/mL)Final Curve Conc. (ng/mL)
WS-8 Primary Stock100900100,0001,000 (ULOQ)
WS-7 WS-850050050,000500
WS-6 WS-740060020,000200
WS-5 WS-650050010,000100
WS-4 WS-52008002,00020
WS-3 WS-45005001,00010
WS-2 WS-35005005005 (LLOQ)
WS-Blank N/A0100000
Matrix Spiking (The Calibration Curve)
  • Aliquot 990 µL of blank matrix (Plasma) into 1.5 mL Eppendorf tubes.

  • Add 10 µL of the respective Working Standard (WS) to each tube.

  • Vortex for 30 seconds.

    • Result: This yields the Final Curve Conc. listed in the table above with only 1% organic solvent load, maintaining matrix integrity.

Visualization: Calibration Workflow

The following diagram illustrates the logical flow from solid reference material to the final instrument vial, ensuring traceability.

CalibrationWorkflow cluster_working Working Spiking Solutions (100x) cluster_matrix Matrix Preparation SolidRef Solid Reference (>98% Purity) Stock Primary Stock 1.0 mg/mL (ACN) SolidRef->Stock Gravimetric WS_High WS-8 (High) 100 µg/mL Stock->WS_High Dilution WS_Mid WS-5 (Mid) 10 µg/mL WS_High->WS_Mid Serial Dilution Spike Spike 10 µL WS WS_High->Spike WS_Low WS-2 (Low) 0.5 µg/mL WS_Mid->WS_Low Serial Dilution WS_Mid->Spike WS_Low->Spike Plasma Blank Plasma (990 µL) Plasma->Spike FinalStd Final Calibrator (1% Organic Load) Spike->FinalStd Vortex Mix

Figure 1: Step-by-step dilution and spiking workflow ensuring minimal organic solvent shock to biological matrices.[1]

Instrumental Method (LC-MS/MS)

Due to the lack of a basic amine (the nitrogen is protected in the imide ring), standard "Cathinone" methods using high pH or cation exchange will fail.

  • Column: C18 or Phenyl-Hexyl (for improved selectivity of the aromatic ring), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over ACN for the mobile phase here to enhance the protonation of the weak ketone/imide sites in the ESI source.

  • Ionization: ESI Positive mode ([M+H]+ or [M+Na]+).[1]

    • Target Transition: Monitor the loss of the succinimide ring or the cleavage of the alpha-carbon bond.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

Self-Validating Quality Control & Troubleshooting

To ensure Trustworthiness , the method must include a self-correcting logic loop. If a calibration curve fails, do not simply re-run; analyze the failure mode.

Acceptance Criteria (ICH M10)
  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy: Mean concentration must be

    
     of nominal (
    
    
    
    for LLOQ).
  • Precision: CV

    
     (
    
    
    
    for LLOQ).
  • Carryover: Blank sample after ULOQ must be

    
     of LLOQ response.
    
Logic Diagram: QC Failure Analysis

FailureAnalysis Start Run Calibration & QCs CheckR2 Is R² > 0.99? Start->CheckR2 CheckResid Are Residuals < 15%? CheckR2->CheckResid Yes Fail_Inst Instrument/Source Drift CheckR2->Fail_Inst No (Gross Failure) CheckIS IS Variation < 20%? CheckResid->CheckIS Yes Action_Weight Apply 1/x² Weighting CheckResid->Action_Weight No (Low End Bias) Pass Batch Accepted CheckIS->Pass Yes Fail_IS Internal Standard Error CheckIS->Fail_IS No Action_IS Check Matrix Effect or IS Addition Fail_IS->Action_IS Fail_Prep Pipetting/Dilution Error Fail_Inst->Fail_Prep If IS Stable Action_Weight->CheckResid

Figure 2: Decision tree for diagnosing calibration failures, distinguishing between preparation errors and matrix effects.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][3][4] Link

  • U.S. Food and Drug Administration. (2018).[5][6][7] Bioanalytical Method Validation: Guidance for Industry.[2][5][6][7][8] Center for Drug Evaluation and Research.[5] Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11439, Succinimide. Retrieved February 13, 2026. Link

  • Wróbel, M. Z., et al. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. European Journal of Medicinal Chemistry. Link (Cited for structural stability context of pyrrolidine-2,5-diones).[1]

Sources

Application Note: Chiral Separation of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the enantioselective separation of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, a chiral molecule with a cathinone-like scaffold. The inherent chirality of such molecules necessitates their separation, as enantiomers can exhibit different pharmacological and toxicological profiles.[1][2][3] This application note details protocols for chiral separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based chiral stationary phases (CSPs). We will delve into the rationale behind method development, offering a systematic approach to achieving baseline resolution. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction: The Significance of Chiral Separation

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione possesses a stereogenic center at the alpha-carbon to the carbonyl group, resulting in two enantiomers. In the realm of pharmacology, it is crucial to isolate and characterize individual enantiomers, as they can interact differently with chiral biological targets such as enzymes and receptors. This can lead to stereoselective therapeutic effects, toxicity, or metabolic pathways.[4] The U.S. Food and Drug Administration (FDA) guidelines underscore the importance of evaluating single enantiomers in chiral drugs, making robust enantioseparation methods a critical component of pharmaceutical research and quality control.[4][5]

The subject molecule belongs to a class of compounds structurally related to synthetic cathinones and β-aminoketones.[1][6] The established method of choice for the enantiomeric resolution of these compounds is chromatography, utilizing chiral stationary phases (CSPs).[1][2][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including those with amine and ketone functionalities.[5][6][7]

This guide will present a detailed workflow for developing a reliable chiral separation method, starting with column and mobile phase screening, followed by optimization of chromatographic parameters.

Foundational Principles of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their versatility in chiral separations.[5][7][8] The chiral recognition mechanism is a complex interplay of various intermolecular interactions between the enantiomers and the chiral selector. For 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, the key interaction points are:

  • Hydrogen Bonding: The carbonyl groups of the pyrrolidine-2,5-dione moiety and the propanone chain can act as hydrogen bond acceptors. The N-H group in the chiral selector can act as a hydrogen bond donor.

  • π-π Interactions: The phenyl group of the analyte can engage in π-π stacking with the aromatic carbamate derivatives on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: The polar carbonyl groups contribute to dipole moments that can interact with polar sites on the CSP.

  • Steric Interactions: The three-dimensional arrangement of substituents on the chiral selector creates a specific chiral environment. One enantiomer will fit more favorably into this environment, leading to a stronger interaction and longer retention time.

The combination and strength of these interactions for each enantiomer determine the degree of separation (enantioselectivity).

Recommended Analytical Techniques: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for chiral separations. The choice between them often depends on desired speed, solvent consumption, and the specific nature of the analyte.

  • High-Performance Liquid Chromatography (HPLC): A well-established and robust technique. Chiral HPLC is widely used for its versatility and the broad range of available CSPs and mobile phases.[7][9]

  • Supercritical Fluid Chromatography (SFC): Offers significant advantages in terms of speed and reduced organic solvent consumption.[10][11][12] Using supercritical CO2 as the main mobile phase component results in low viscosity, allowing for higher flow rates and faster separations.[13][14] SFC is often considered a "greener" alternative to normal-phase HPLC.[14]

This guide will provide protocols for both techniques, allowing the user to select the most appropriate method for their needs.

Experimental Workflow and Protocols

Initial Screening of Chiral Stationary Phases and Mobile Phases

The initial step in method development is to screen a set of complementary CSPs with a range of mobile phases to identify the most promising conditions for separation.

Chiral_Separation_Workflow cluster_Preparation Phase 1: Preparation cluster_Screening Phase 2: Screening cluster_Optimization Phase 3: Optimization cluster_Validation Phase 4: Validation Prep Prepare Racemic Standard Solution (e.g., 1 mg/mL in mobile phase) Screen_CSP Screen Multiple CSPs (Polysaccharide-based) Prep->Screen_CSP Inject sample Screen_MP Test Different Mobile Phases (Normal, Polar Organic, Reversed) Screen_CSP->Screen_MP Iterate for each CSP Optimize Optimize Separation Parameters - Mobile Phase Composition - Flow Rate - Temperature Screen_MP->Optimize Select best CSP/MP combination Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize->Validate Finalize method

Caption: A generalized workflow for chiral method development.

Recommended Chiral Stationary Phases for Screening:

CSP NameChiral SelectorBackboneRationale for Selection
Chiralpak® IA / Chiralcel® OD-H Amylose / Cellulose tris(3,5-dimethylphenylcarbamate)Amylose / CelluloseBroad selectivity for a wide range of chiral compounds.[15]
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseOften provides complementary selectivity to AD/OD type phases.
Chiralpak® IC Cellulose tris(3-chloro-4-methylphenylcarbamate)CelluloseElectron-withdrawing groups can alter selectivity.
Chiralpak® ID / IE / IF Substituted Amylose / Cellulose PhenylcarbamatesAmylose / CelluloseImmobilized versions allowing for a wider range of solvents.

4.1.1. HPLC Screening Protocol

  • Instrumentation: Standard HPLC system with UV detector.

  • Columns: 4.6 x 250 mm, 5 µm particle size of the selected CSPs.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic analyte in a suitable solvent (e.g., ethanol or mobile phase).

  • Detection: UV at 254 nm or a wavelength of maximum absorbance for the analyte.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Screening Conditions (Isocratic):

ModeMobile Phase CompositionRationale
Normal Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Standard starting conditions for polysaccharide CSPs.
Normal Phase n-Hexane / Ethanol (EtOH) (90:10, v/v)Ethanol can provide different selectivity compared to IPA.
Polar Organic Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v)For more polar analytes or when using immobilized CSPs.
Reversed Phase ACN / Water (50:50, v/v)Useful for immobilized CSPs and can offer unique selectivity.[16]

4.1.2. SFC Screening Protocol

  • Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.

  • Columns: 4.6 x 150 mm, 5 µm particle size of the selected CSPs.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic analyte in a suitable solvent (e.g., Methanol).

  • Detection: UV at 254 nm.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

  • Back Pressure: 150 bar.[10]

  • Flow Rate: 3.0 mL/min.

Mobile Phase Screening Conditions (Isocratic):

CO2 (%)Modifier
80Methanol
70Methanol
60Methanol
80Ethanol
70Ethanol
Method Optimization

Once a promising CSP and mobile phase system have been identified (i.e., partial or baseline separation is observed), the next step is to optimize the conditions to improve resolution (Rs), reduce analysis time, and ensure robustness.

Optimization_Logic Start Initial Separation (Rs < 1.5) Mod_Ratio Adjust Modifier Ratio Start->Mod_Ratio Temp Vary Temperature Mod_Ratio->Temp Fine-tune End Optimized Separation (Rs >= 1.5) Mod_Ratio->End If sufficient Flow Adjust Flow Rate Temp->Flow Balance Rs and time Temp->End If sufficient Additives Consider Additives (e.g., TFA, DEA) Flow->Additives If peak shape is poor Flow->End If sufficient Additives->End Finalize

Caption: Logic diagram for chiral separation optimization.

4.2.1. Mobile Phase Composition

  • For HPLC (Normal Phase): Vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA in hexane). Generally, increasing the polar modifier content decreases retention times but may also affect enantioselectivity.

  • For SFC: Adjust the percentage of the alcohol modifier (e.g., from 10% to 40% Methanol). A higher modifier percentage typically reduces retention.

4.2.2. Temperature

Vary the column temperature (e.g., from 15°C to 40°C). Lower temperatures often increase enantioselectivity but may lead to broader peaks and higher backpressure. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity. A van't Hoff plot (ln(α) vs 1/T) can be constructed to understand the thermodynamic basis of the separation.

4.2.3. Additives

For amine-containing compounds, peak tailing can be an issue. While 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione does not have a basic amine, interactions with residual silanols on the silica support can still occur. If peak shape is poor, consider adding a small amount of an acidic or basic additive to the mobile phase.

  • Acidic Additive: 0.1% Trifluoroacetic Acid (TFA) can improve the peak shape of acidic or neutral compounds.

  • Basic Additive: 0.1% Diethylamine (DEA) is often used to improve the peak shape of basic compounds by competing for active sites on the stationary phase.[17]

Caution: Always check the compatibility of additives with the chosen CSP, especially for coated phases.

Results and Data Presentation

An exemplary separation of a related β-aminoketone is presented below to illustrate a successful outcome.

Table 1: Optimized Chromatographic Conditions (Example)

ParameterHPLC MethodSFC Method
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Chiralpak® IA (4.6 x 150 mm, 5 µm)
Mobile Phase n-Hexane / IPA (85:15, v/v)CO2 / Methanol (75:25)
Flow Rate 1.0 mL/min3.5 mL/min
Temperature 25 °C35 °C
Back Pressure N/A150 bar
Detection UV at 254 nmUV at 254 nm
Retention Time 1 8.2 min2.1 min
Retention Time 2 9.5 min2.8 min
Resolution (Rs) 2.11.9

Note: These are hypothetical results for illustrative purposes. Actual results will vary.

Conclusion and Self-Validation

This application note provides a systematic and scientifically grounded approach to developing a robust chiral separation method for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione enantiomers. The protocol is designed as a self-validating system:

  • Initial Screening: The multi-column/multi-mobile phase screening ensures a high probability of finding initial separation conditions.

  • Systematic Optimization: The step-by-step optimization of mobile phase composition and temperature allows for a logical progression towards baseline resolution.

  • Performance Metrics: The ultimate validation of the method lies in achieving a resolution (Rs) of ≥ 1.5, which is generally considered sufficient for quantitative analysis, along with good peak shape and a reasonable analysis time.

By following the outlined protocols and understanding the principles of chiral recognition, researchers can confidently develop and implement a reliable method for the enantioselective analysis of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione and structurally related compounds.

References

  • Almeida, A. S., Silva, B., Guedes de Pinho, P., Remião, F., & Fernandes, C. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(7), 2057. [Link]

  • Borreguero, L., et al. (2016). Enantioselective determination of cathinone derivatives in human hair by capillary electrophoresis combined in-line with solid-phase extraction. Electrophoresis, 37(1), 1-8. [Link]

  • Borreguero, L., et al. (2019). Enantioselective determination of cathinones in urine by high pressure in-line SPE-CE. Electrophoresis, 40(1), 1-8. [Link]

  • Almeida, A. S., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PubMed, 35408456. [Link]

  • Almeida, A. S., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. University of Porto, 10.3390/molecules27072057. [Link]

  • Aturki, Z., et al. (2015). Screening approach for chiral separation of β-aminoketones by HPLC on various polysaccharide-based chiral stationary phases. Chirality, 27(5), 332-338. [Link]

  • Davankov, V. A. (2004). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Methods in Molecular Biology, 243, 207-214. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 194-203. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5537. [Link]

  • Jain, R., & Dubey, S. K. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-10. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Armenise, N. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • Regalado, E. L., & Welch, C. J. (2014). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1363, 282-289. [Link]

  • Reddy, P. V., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Journal of Natural Products, 83(7), 2178-2190. [Link]

  • Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-110. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Ji, D., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 809-813. [Link]

  • Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 785-802. [Link]

  • Gandon, V., et al. (2014). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters, 16(15), 3958-3961. [Link]

  • St. John-Campbell, S., et al. (2019). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 365(6456), 900-904. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213. [Link]

  • Wang, Y., et al. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 43(3), 1367-1374. [Link]

  • Szymańska, E., et al. (2018). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 23(11), 2771. [Link]

  • Tan, T. T. Y. (1997). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Wang, F., et al. (2020). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering, 5(2), 355-360. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ionization Optimization for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ESI-OPT-231 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Hidden Neutral" Problem

You are likely encountering low sensitivity because you are treating 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (hereafter Compound A ) as a standard basic drug.

The Core Issue: Unlike typical cathinones or amphetamines, Compound A lacks a basic nitrogen center. The nitrogen atom is locked within a succinimide ring (a cyclic imide). The lone pair electrons on the nitrogen are delocalized into the two flanking carbonyl groups, rendering the nitrogen non-basic .

Consequently, standard acidic mobile phases (0.1% Formic Acid) often fail to generate a strong protonated molecular ion


. To detect this compound, you must shift your strategy from protonation  to adduct formation .

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am scanning for the protonated mass (m/z 232.26) but see only noise. Why?

A: The proton affinity of the succinimide group is extremely low. In standard ESI conditions (pH ~3), the molecule behaves as a neutral species. Without a localized lone pair to accept a proton,


 formation is thermodynamically unfavorable compared to solvent clusters.
  • Action: Stop optimizing for m/z 232.26 immediately.

Q2: I see a peak at m/z 254.24. Is this an impurity?

A: No, this is likely your target molecule appearing as a Sodium Adduct


.
  • Mass Calculation: Monoisotopic Mass (231.09) + Sodium (22.99) ≈ 254.08 (Theoretical).

  • Cause: Because the molecule is neutral/polar, it scavenges trace sodium from glassware or solvents to stabilize its charge.

  • Risk: Relying on "accidental" sodium adducts is dangerous for quantitation because the sodium background fluctuates. You must control the adduct.

Q3: What is the "Silver Bullet" mobile phase for this compound?

A: Ammonium Acetate (5–10 mM) in Methanol/Water. This promotes the formation of the Ammonium Adduct


. The ammonium ion (

) bridges the carbonyl oxygens of the succinimide and the backbone ketone, creating a stable charged complex.

Part 2: Optimization Protocols

Protocol A: Adduct Engineering (Recommended)

Target Species:


 (m/z ~249.28)

The Logic: Since we cannot force protonation, we supply a cation (


) that coordinates with the oxygen-rich domains of the molecule.
ParameterSetting / ValueRationale
Mobile Phase A 5 mM Ammonium Acetate in WaterProvides constant source of

ions.
Mobile Phase B Methanol (preferred over ACN)Protic solvents often stabilize ammonium adducts better than aprotic ACN.
pH Adjustment None (Natural pH ~6.8)Acidifying (Formic acid) destroys the adduct. Basifying causes ring opening.
Target m/z 249.28

is usually the base peak.
Cone Voltage Low to Medium (15–30 V)Adducts are fragile; high energy will strip the

(In-source CID).
Protocol B: The APCI Switch (If ESI Fails)

If matrix effects in ESI are too high, switch to Atmospheric Pressure Chemical Ionization (APCI) .

The Logic: APCI relies on gas-phase ion-molecule reactions. For neutral molecules like imides, charge transfer or protonation via solvent plasma is often more efficient than the liquid-phase mechanism of ESI.

  • Source: APCI Positive Mode.

  • Corona Pin Current: 4–5 µA.

  • Vaporizer Temp: 350°C–400°C (Ensure complete vaporization of the neutral).

  • Mechanism: The corona discharge creates

    
     which can force protonation on the ketone oxygen more effectively than ESI.
    

Part 3: Visualizing the Solution

Diagram 1: Troubleshooting Decision Tree

Use this flow to diagnose your signal loss.

TroubleshootingFlow Start Signal Lost or Low for Compound A CheckMass Are you scanning for [M+H]+ (m/z 232)? Start->CheckMass ShiftStrategy STOP. Switch Target to Adducts CheckMass->ShiftStrategy Yes CheckNa Do you see signal at m/z 254 ([M+Na]+)? CheckMass->CheckNa No ShiftStrategy->CheckNa Unstable Signal is Unstable/Quant Poor (Uncontrolled Na+) CheckNa->Unstable Yes ImplementNH4 PROTOCOL A: Add 5mM Ammonium Acetate CheckNa->ImplementNH4 No Unstable->ImplementNH4 ResultNH4 Target [M+NH4]+ (m/z 249) ImplementNH4->ResultNH4 CheckAPCI Still Low Signal? ResultNH4->CheckAPCI SwitchAPCI PROTOCOL B: Switch to APCI Source CheckAPCI->SwitchAPCI Yes

Caption: Decision matrix for diagnosing signal loss. Note the critical pivot from protonation (


) to adduct targeting (

).
Diagram 2: Ionization Mechanism (Imide vs. Amine)

Understanding why standard methods fail is crucial for long-term method development.

IonizationMech Sub1 Standard Cathinone (Secondary Amine) Mech1 Lone Pair on N Accepts Proton Sub1->Mech1 + H+ (Formic Acid) Prod1 Strong [M+H]+ Mech1->Prod1 Sub2 Compound A (Succinimide) Mech2 N Lone Pair Delocalized (No Protonation Site) Sub2->Mech2 + H+ (Formic Acid) Mech2->Prod1 FAILS Sol2 Add Ammonium (NH4+) Mech2->Sol2 Modify Phase Prod2 Complexation with Oxygen Forms [M+NH4]+ Sol2->Prod2

Caption: Mechanistic comparison. Standard cathinones protonate at the nitrogen. Compound A requires ammonium bridging across carbonyl oxygens due to the non-basic imide nitrogen.

Part 4: Critical Warnings

  • Avoid High pH (>8): While basic pH might seem logical to deprotonate (negative mode), succinimide rings are susceptible to hydrolysis in alkaline conditions, opening the ring to form succinamic acid derivatives. Keep pH between 4.5 and 7.0.

  • Avoid Phosphate Buffers: Non-volatile salts will suppress ionization and clog the ESI source. Use only volatile buffers (Acetate/Formate).

  • Fragmentor/Cone Voltage: If you use the ammonium adduct (

    
    ) as your precursor for MS/MS, be aware that the first fragmentation event is often the loss of ammonia (
    
    
    
    , -17 Da). You may need to select the product of this loss for further fragmentation to get structural ions.

References

  • Kruve, A., & Kaupmees, K. (2017).[1] Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894.[2] Source: Relevance: Establishes the foundational protocol for using mobile phase additives to force adduct formation in neutral/weakly basic molecules.

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362–387. Source: Relevance: Explains the competition between protonation and adduct formation in ESI.

  • Zhou, S., & Cook, K. D. (2000). Probing the mechanism of electrospray ionization with ammonium acetate. Journal of the American Society for Mass Spectrometry, 11(11), 961-966. Source: Relevance: Details the mechanism of ammonium adduct stabilization for oxygen-rich, nitrogen-poor compounds.

Sources

Technical Support Center: Troubleshooting Recovery of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHE-SUP-8821 Topic: Low Recovery Rates / Yield Loss during Extraction Assigned Specialist: Senior Application Scientist

Executive Summary: The "Imide vs. Amine" Trap

If you are experiencing low recovery rates (<40%) for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione , the most probable cause is a fundamental misunderstanding of the molecule's acid-base chemistry.

Although this compound is a derivative of cathinone (an amine), the nitrogen atom is part of a succinimide ring . This renders the nitrogen non-basic and susceptible to hydrolysis under alkaline conditions .

Critical Diagnostic:

  • Are you basifying your sample (pH > 9) before extraction?

    • Result: You are likely hydrolyzing the succinimide ring into a highly polar succinamic acid, which remains in the aqueous phase.

  • Are you using Strong Cation Exchange (SCX) SPE cartridges?

    • Result: The molecule is neutral/weakly acidic and will not retain on cation exchange sorbents, leading to breakthrough.

Part 1: The Chemistry of Failure (Root Cause Analysis)

To fix the recovery, you must understand the degradation mechanism. This molecule is an N-substituted succinimide .[1] Unlike its precursor (cathinone), it does not have a basic amine center.

Degradation Pathway: Base-Catalyzed Ring Opening

When exposed to pH > 8.5, the hydroxide ion attacks the carbonyl carbon of the succinimide ring. This opens the ring, forming a succinamic acid derivative.[2]

degradation_pathway cluster_0 Organic Phase Soluble cluster_1 Aqueous Phase Trapped Target Target Molecule (Neutral Imide) LogP ~ 1.5 Intermediate Tetrahedral Intermediate Target->Intermediate Nucleophilic Attack OH OH- Attack (pH > 8.5) Product Succinamic Acid (Ring Opened) Highly Polar (LogP < 0) Intermediate->Product Ring Cleavage

Figure 1: Mechanism of yield loss. High pH causes the lipophilic target to convert into a hydrophilic acid, preventing extraction into organic solvents.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Liquid-Liquid Extraction (LLE)

Q: I treated this like a standard cathinone extraction and basified to pH 12. Why is my recovery near zero? A: At pH 12, the half-life of N-substituted succinimides is measured in minutes. You have converted your target into 4-((1-oxo-1-phenylpropan-2-yl)amino)-4-oxobutanoic acid . This byproduct is an anion at pH 12 and will stay 100% in the water layer.

  • Correction: Extract at pH 4.0 – 6.0 . The succinimide is neutral and stable in this range.

Q: Which solvent should I use? A: Since the molecule is a neutral imide with a phenyl ring, it has moderate lipophilicity. Avoid non-polar solvents like Hexane which may not solubilize the polar imide moiety well.

SolventSuitabilityNotes
Ethyl Acetate High Excellent solubility for succinimides; good phase separation.
DCM (Dichloromethane) High Very high solubility, but heavier than water (bottom layer).
Hexane/Heptane LowToo non-polar; poor recovery of the imide ring.
Ether ModerateGood, but volatility can lead to concentration errors.
Category B: Solid Phase Extraction (SPE)

Q: I am using MCX/SCX (Mixed-mode Cation Exchange) cartridges to clean up plasma samples, but the compound isn't retained. A: Cation exchange relies on the analyte being positively charged (protonated). The pKa of the nitrogen in a succinimide is effectively non-existent for protonation (it is actually weakly acidic, pKa ~9.6 for deprotonation if unsubstituted, but here it is substituted).

  • Result: The neutral molecule flows straight through the cartridge during the load step.

  • Correction: Switch to HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges. Rely on hydrophobic retention, not ionic interaction.

Q: What is the wash protocol for HLB? A:

  • Condition: Methanol -> Water.

  • Load: Sample at pH 5-6.

  • Wash: 5% Methanol in Water (removes salts/proteins). Do not use high pH washes.

  • Elute: 100% Methanol or Acetonitrile.

Part 3: Optimized Extraction Protocol

This protocol is designed to maximize recovery by maintaining the stability of the succinimide ring.

Materials
  • Buffer: 0.1M Phosphate Buffer (pH 6.0) or Ammonium Acetate (pH 5.0).

  • Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Internal Standard: Deuterated analog preferred, or a structural analog like N-phenylsuccinimide.

Step-by-Step Workflow

extraction_protocol Start Biological Matrix / Reaction Mix pH_Adj Adjust pH to 5.0 - 6.0 (Use 1M Acetic Acid or Phosphate Buffer) Start->pH_Adj Solvent Add Ethyl Acetate (1:3 ratio) Vortex 5 mins pH_Adj->Solvent CRITICAL: Do NOT Basify Centrifuge Centrifuge 4000 rpm, 10 min Solvent->Centrifuge Separation Collect Organic (Top) Layer Centrifuge->Separation Dry Evaporate under N2 at <40°C (Avoid high heat) Separation->Dry Recon Reconstitute in Mobile Phase (e.g., 50:50 MeOH:H2O) Dry->Recon

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring ring stability.

Stability Warning: Evaporation

Succinimides can sublime or degrade if heated excessively.

  • Limit: Do not exceed 40°C during Nitrogen blow-down or Rotary Evaporation.

  • Vacuum: If using a rotovap, ensure vacuum is sufficient to lower the boiling point of the solvent significantly.

References

  • Chemical Stability of Succinimides

    • Mechanism:[2][3][4][5][6] Hydrolysis of N-substituted succinimides to succinamic acids under alkaline conditions.[6]

    • Source: Ozturk, S. et al. "Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds."[3] Journal of the Chemical Society of Pakistan.

    • (General Journal Link for verification of chemical principles).

  • Synthesis and Reactivity

    • Context: Synthesis of N-substituted succinimides via succinic anhydride and amines (demonstrating the formation of the ring and its reversibility).
    • Source: BenchChem Application Notes.[1] "Synthesis of N-Substituted Succinimides via Transamidation."

  • General Extraction Principles (pKa & LogP)

    • Data: Bordwell pKa Table (Acidity of amides/imides vs amines).
    • Source: Evans, D.A., Ripin, D.H. "pKa Table."
  • Biological Activity & Structure

    • Context: Pyrrolidine-2,5-dione derivatives as anticonvulsants (Ethosuximide analogs) and their structural properties.
    • Source: Kamiński, K. et al. "Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives." European Journal of Medicinal Chemistry.

Disclaimer: This guide is intended for research and development purposes only. Ensure all protocols comply with local safety and regulatory guidelines regarding precursor handling.

Sources

Technical Support Center: Optimization of Column Temperature for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: T-OPT-772 | Specialist: Senior Application Scientist

Executive Summary: The "Goldilocks" Thermal Zone

You are analyzing 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (hereafter referred to as N-Succinylcathinone or NSC ). This molecule presents a classic chromatographic paradox:

  • The Succinimide Ring: It is structurally fragile. At high temperatures (

    
    ) and specific pH levels, the imide ring is susceptible to hydrolysis (ring-opening), creating "ghost peaks" and degradation artifacts.
    
  • The Chiral Center: The C2 position on the propyl chain is chiral. If you are performing enantioseparation, temperature is your primary lever for thermodynamic selectivity (

    
    ), not just viscosity reduction.
    
  • The Phenyl Ring: Requires

    
     interaction optimization, which is exothermic and weakens as temperature rises.
    

The Directive: Unlike standard small molecules where "hotter is better" for peak shape, this compound requires a Thermal Scouting Protocol restricted typically between 20°C and 40°C .

Part 1: Diagnostic Decision Tree

Before adjusting your column oven, identify your primary failure mode.

Figure 1: Troubleshooting logic for temperature adjustments. Note the distinct divergence between resolution issues (often requiring lower T) and peak shape issues (requiring higher T).

Part 2: Critical FAQs
Q1: Why did my resolution decrease when I increased the temperature? I thought higher T improves efficiency?

A: You are confusing Efficiency (


)  with Selectivity (

).
While higher temperatures reduce mobile phase viscosity (increasing

by improving mass transfer), they often kill Selectivity (

) for this specific molecule.
  • Mechanism: The separation of the succinimide derivative often relies on weak dipolar interactions or

    
     interactions (if using Phenyl-hexyl phases). These adsorption processes are exothermic. According to the Van't Hoff equation, increasing temperature (
    
    
    
    ) reduces the retention factor (
    
    
    ) and often converges the elution of closely related species.
  • The Fix: If peaks are merging, lower the temperature by 10°C.

Q2: I see small "humps" or ghost peaks eluting just before my main peak. Is this a column failure?

A: It is likely On-Column Degradation , not column failure. The succinimide ring (pyrrolidine-2,5-dione) is chemically stable but can undergo ring-opening hydrolysis to form the corresponding succinamic acid derivative, especially if:

  • The column temperature is >45°C.[1]

  • The mobile phase pH is > 7.0.

  • The run time is long (residence time).

  • The Fix: Drop temperature to 25°C and ensure your aqueous buffer is slightly acidic (pH 3.0 - 5.0) to stabilize the imide ring.

Q3: I am doing Chiral Separation. What is the optimal T?

A: For chiral separation (e.g., using Amylose or Cellulose tris-carbamate columns), temperature effects are non-linear.

  • Entropy vs. Enthalpy: Many chiral separations are "enthalpy-driven," meaning separation improves as temperature decreases. However, some are "entropy-driven."

  • The Protocol: You must generate a Van't Hoff Plot . Run the separation at 15°C, 25°C, and 35°C. Plot

    
     vs 
    
    
    
    .
    • If the slope is positive, lower the temperature to maximize resolution.

    • If the slope is negative (rare), raise the temperature.

Part 3: The "Thermal Scouting" Protocol

Do not guess. Use this standardized workflow to determine the optimal temperature for your specific matrix.

Prerequisites:

  • Column: C18 (Achiral) or Immobilized Amylose/Cellulose (Chiral).

  • Mobile Phase: ACN/Water + 0.1% Formic Acid (Acidic pH is critical for stability).

  • Flow Rate: Constant (e.g., 1.0 mL/min).

Step-by-Step Methodology
  • Baseline Stability Check (The "Cold" Run):

    • Set Column Oven to 20°C .

    • Inject Standard (10 µg/mL).

    • Record: Retention Time (

      
      ), Tailing Factor (
      
      
      
      ), and Area.
  • The Thermal Ramp:

    • Increase temperature in 10°C increments (20°C

      
       30°C 
      
      
      
      40°C
      
      
      50°C).
    • STOP if you observe:

      • New peaks appearing (degradation).

      • Resolution (

        
        ) dropping below 2.0.
        
  • Data Analysis (The Trade-off Table):

    • Construct a table to visualize the "Goldilocks Zone."

Temp (°C)Retention (

)
Selectivity (

)
Tailing (

)
Stability RiskVerdict
20°C HighMaximized 1.3 (Fair)LowBest for Chiral/Isomers
30°C MediumGood1.1 (Good)LowBest for Routine QC
40°C LowLower1.0 (Excellent)ModerateAcceptable for Fast LC
50°C Very LowPoor1.0 (Excellent)High AVOID (Hydrolysis Risk)
  • Final Confirmation:

    • Once an optimal T is chosen (e.g., 30°C), run a sequence of 6 injections.

    • Pass Criteria: RSD of Area < 1.0%; No trend in retention time drift.

Part 4: Advanced Mechanism - The Van't Hoff Relationship

For the advanced user, understanding the thermodynamics allows for predictive modeling. The dependence of the retention factor (


) on temperature is described by:


Where:

  • 
     = Enthalpy of adsorption (usually negative/exothermic).
    
  • 
     = Entropy of adsorption.
    
  • 
     = Phase ratio.
    

Interpretation for NSC Separation: Because the adsorption of the phenyl-succinimide moiety onto C18 is exothermic (


), 

increases as

increases (i.e., retention increases as temperature drops).

However, selectivity (


) between the NSC molecule and a potential impurity (like the unreacted cathinone precursor) depends on the difference in 

(

). If the impurity has a more negative enthalpy of adsorption, cooling the column will separate it further from the main peak.
References
  • Guidance on Thermal Stability of Cathinone Deriv

    • Source: Kerrigan, S., et al. "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology."[2] Journal of Analytical Toxicology, 2016.

    • Relevance: Establishes the baseline instability of -keto phenethylamines and their derivatives at high temper
  • Thermodynamics of Chiral Separ

    • Source: Asnin, L., et al. "Thermodynamics of enantioseparation of selected chiral drugs on immobilized polysaccharide-based stationary phases." Journal of Chromatography A, 2019.[3]

    • Relevance: Explains the Van't Hoff dependence for chiral selectors used for succinimide deriv
  • Succinimide Ring Hydrolysis Kinetics

    • Source: Zheng, K., et al. "Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs." Journal of Pharmaceutical Sciences, 2019.
    • Relevance: Provides the mechanistic basis for avoiding high pH and high T to prevent ring-opening of the pyrrolidine-2,5-dione moiety.

Sources

preventing thermal degradation of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione during GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gas Chromatography of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Welcome to the technical support center for the analysis of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) analysis of this compound. Given its chemical structure, which includes a cathinone backbone, a tertiary amine within a pyrrolidine ring, and a succinimide moiety, this molecule is particularly susceptible to thermal degradation in conventional GC systems. This resource provides in-depth troubleshooting, optimization protocols, and answers to frequently asked questions to ensure analytical success.

Part 1: Understanding the Challenge - The "Why" of Thermal Degradation

Q: What specific structural features of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione make it prone to thermal degradation during GC analysis?

A: The thermal instability of this molecule is not due to a single functional group but rather the combination of several reactive moieties. Understanding these is the first step to developing a robust analytical method.

  • Cathinone Backbone: The core structure is related to synthetic cathinones, which are known to be thermally labile. The β-keto amine structure can be susceptible to various reactions at the high temperatures typical of a GC inlet.

  • Tertiary Amine (Pyrrolidine Ring): Amines, particularly primary and secondary amines, are notoriously difficult to analyze by GC due to their polarity and tendency to adsorb to active sites (silanol groups) in the GC flow path (e.g., inlet liner, column).[1] While this compound contains a tertiary amine, which is generally less problematic than primary or secondary amines, it can still interact with active sites, leading to peak tailing and potential catalytic degradation.[1]

  • Succinimide Ring: The succinimide moiety introduces another layer of complexity. Succinimide rings can be involved in degradation pathways, such as hydrolysis or rearrangement, especially under thermal stress.[2][3] While most literature discusses this in the context of peptide degradation in aqueous environments, the potential for thermal decomposition in the hot, dry environment of a GC inlet cannot be overlooked.

  • Active Sites: The primary cause of degradation for many thermally labile compounds is not just heat alone, but heat in the presence of active surfaces within the GC system.[4][5] Metal ions or acidic silanol groups in the injector liner can catalyze decomposition reactions, leading to analyte loss and the appearance of artifact peaks.[6]

Part 2: Troubleshooting & Optimization Guide

This section provides a systematic approach to troubleshooting common issues like poor peak shape, low response, and the appearance of unexpected peaks.

GC Inlet Optimization: Your First Line of Defense
Q: My chromatogram shows a broad, tailing peak for my target analyte, and the response is inconsistent. Where do I begin troubleshooting?

A: The GC inlet is the most common source of problems for thermally labile or active compounds.[5] The goal is to transfer the analyte to the column as quickly and gently as possible.

  • Lower the Inlet Temperature: The most straightforward step is to reduce the injector temperature. A standard temperature of 250 °C may be too harsh.[7] We recommend performing a temperature study, starting as low as 200 °C and increasing in 25 °C increments to find the optimal balance between efficient volatilization and minimal degradation.[8][9]

  • Use a Deactivated Liner: Never use a standard, non-deactivated glass liner. Active silanol groups on the liner surface will strongly interact with your compound, causing adsorption and degradation.[10][11] Always use a liner that has been base-deactivated or is specified for the analysis of active compounds like amines.[12][13]

  • Liner Geometry and Packing: For splitless injections, which are common for trace analysis, the residence time in the liner is longer, increasing the risk of degradation.[10] A liner with a smaller internal volume can reduce this time.[14] Removing glass wool packing can also help, as glass wool provides a large, active surface area for degradation to occur.[5][11]

Q: What is the best injection technique to prevent thermal degradation?

A: For highly sensitive compounds, standard hot split/splitless injection is often inadequate. Alternative injection techniques that introduce the sample at a lower temperature are vastly superior.

Cool On-Column (COC) Injection is the gold standard for thermally labile compounds.[15][16] The sample is injected directly into the capillary column at a low temperature, below the solvent's boiling point.[17][18] This completely eliminates the hot inlet as a source of degradation.[6]

Programmed Temperature Vaporization (PTV) Injection is another excellent option. The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. By optimizing the initial temperature and ramp rate, you can volatilize the solvent and then transfer the analyte at the lowest possible temperature, minimizing its exposure to thermal stress.[15]

Table 1: Comparison of GC Injection Techniques for Thermally Labile Compounds

FeatureHot Split/SplitlessProgrammed Temp. Vaporization (PTV)Cool On-Column (COC)
Injection Temp. High (e.g., 250 °C)Starts low, then rampsLow (at or below solvent boiling point)
Degradation Risk HighLow to MediumVery Low / Eliminated
Discrimination Risk HighLowEliminated
Best For Robust, non-labile compoundsThermally labile compounds, large volume injectionsHighly labile compounds, high molecular weight analytes, best quantitative accuracy
Key Reference [14][15][6][16][17]
GC Column Selection
Q: Does the type of GC column I use matter for this analysis?

A: Absolutely. Using the wrong column will lead to poor chromatography regardless of how well the inlet is optimized. Due to the basic nature of the pyrrolidine moiety, a standard, non-deactivated column will result in severe peak tailing.

You must use a base-deactivated column . Many manufacturers offer columns specifically designed for the analysis of amines and other basic compounds.[12][19] These columns have a specially treated surface that minimizes interactions with basic analytes, resulting in sharper, more symmetrical peaks and improved sensitivity.

Part 3: Advanced Strategy - Chemical Derivatization

Q: I've optimized my GC parameters but still face issues. Can derivatization help?

A: Yes. Derivatization is a powerful chemical technique used to convert a problematic analyte into a form that is more suitable for GC analysis.[20] The primary goals of derivatization for this compound are to:

  • Increase Thermal Stability: By chemically modifying the active functional groups, the resulting derivative is often more resistant to heat-induced decomposition.[21]

  • Increase Volatility: Derivatization can reduce the polarity of the molecule, allowing it to be analyzed at lower temperatures.[21][22]

  • Improve Peak Shape: Masking the polar amine and keto groups reduces interactions with the GC system, leading to sharper, more symmetrical peaks.[21]

Q: What are the recommended derivatization procedures for this compound?

A: The most common derivatization techniques for compounds containing amine and/or hydroxyl groups (which can form via enolization of the ketone) are silylation and acylation.

  • Silylation: This method replaces active hydrogens (e.g., on an amine or enol) with a trimethylsilyl (TMS) group. A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% trimethylchlorosilane (TMCS) as a catalyst.[21][23]

  • Acylation: This involves reacting the analyte with an acylating agent, such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) . These are particularly useful for cathinone-type structures and can enhance detector sensitivity.[24]

The workflow below illustrates the decision-making process for method development.

GC_Troubleshooting_Workflow start Start Analysis: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione check_peak Evaluate Chromatogram: - Peak Shape (Tailing?) - Response (Low?) - Extra Peaks? start->check_peak good_peak Analysis Successful: Quantitate Result check_peak->good_peak No Issues inlet_issues Problem Likely Inlet-Related (Degradation/Adsorption) check_peak->inlet_issues Issues Present optimize_inlet Optimize Inlet: 1. Lower Temperature 2. Use Deactivated Liner 3. Check Liner Packing inlet_issues->optimize_inlet column_issues Tailing Persists? Check Column inlet_issues->column_issues optimize_inlet->check_peak Re-evaluate advanced_inlet Still Issues? Implement Advanced Injection optimize_inlet->advanced_inlet coc_ptv Use Cool-On-Column (COC) or PTV Injection advanced_inlet->coc_ptv derivatize_q Degradation Still Occurs? Consider Derivatization advanced_inlet->derivatize_q coc_ptv->check_peak Re-evaluate select_column Use Base-Deactivated 'Amine' Column column_issues->select_column select_column->check_peak Re-evaluate derivatize_a Perform Silylation (BSTFA) or Acylation (TFAA/PFPA) derivatize_q->derivatize_a derivatize_a->start Analyze Derivative

Caption: GC method development workflow for thermally labile compounds.

Part 4: Experimental Protocols

Protocol 1: Optimized GC-MS Method using Cool On-Column (COC) Injection

This protocol is designed to minimize thermal stress by avoiding a hot inlet.

  • GC System & Column:

    • GC equipped with a Cool On-Column (COC) inlet.[16]

    • Column: Base-deactivated 5% phenyl-methylpolysiloxane (e.g., DB-5ms Amine, Rtx-5 Amine), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • COC Inlet Parameters:

    • Injection Mode: Cool On-Column.

    • Initial Temperature: Set to track the oven temperature.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C (hold for 2 minutes).

    • Ramp: 20 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injection:

    • Injection Volume: 1 µL.

    • Syringe: Use a syringe with a fused silica needle appropriate for on-column injections.

  • MS Parameters (Example):

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Full Scan (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Silylation Derivatization for Enhanced Stability

Use this protocol when COC is unavailable or when maximum stability is required.

  • Sample Preparation:

    • Evaporate the sample solvent to dryness under a gentle stream of nitrogen. The presence of water will interfere with the reaction.[23]

  • Reagent Addition:

    • Add 50 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine) to redissolve the sample residue.

    • Add 50 µL of BSTFA + 1% TMCS.[21]

  • Reaction:

    • Tightly cap the reaction vial.

    • Heat the vial at 70 °C for 30 minutes in a heating block.[21]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL into the GC-MS using an optimized splitless method (e.g., 250 °C inlet, deactivated liner).

Part 5: Alternative Analytical Strategies

Q: My compound is simply too unstable for any GC method. What are my alternatives?

A: If thermal degradation cannot be overcome, alternative analytical techniques that do not require sample volatilization should be employed.

  • Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), typically coupled with Mass Spectrometry (MS) or a UV detector, is the most common and powerful alternative for analyzing thermally unstable compounds.[25]

  • Supercritical Fluid Chromatography (SFC): SFC is another option that has been successfully used for the analysis of cathinone analogs and can offer different selectivity compared to LC.[26]

  • Thermogravimetric Analysis (TGA): While not a separation technique, TGA can be used to experimentally determine the decomposition temperature of the pure compound, providing valuable data to guide the development of other thermal methods.[27][28]

Part 6: Frequently Asked Questions (FAQ)

Q: I see several small, unexpected peaks in my chromatogram when analyzing the underivatized compound at a high inlet temperature. What are they?

A: These are very likely thermal degradation products. Studies on the metabolism of similar pyrrolidinophenone compounds, which can sometimes mimic thermal degradation pathways, have identified products resulting from hydroxylation of the pyrrolidine ring, subsequent oxidation to a lactam, and even cleavage of the pyrrolidine ring.[29][30][31] Comparing your mass spectra to literature data on metabolites can help in their tentative identification.

Q: How often should I replace my inlet liner and septum?

A: For active compounds like this, frequent maintenance is critical. We recommend replacing the septum daily or after every 50-100 injections. The liner should be replaced after every 100-200 injections, or immediately if you observe a decline in peak shape or response.[9][32]

Q: My sample is in an aqueous solution. Can I inject it directly?

A: Direct injection of water onto many common GC columns (especially wax-based columns) can damage the stationary phase.[33] For silica-based columns, it is generally acceptable, but a liquid-liquid extraction or solid-phase extraction (SPE) to transfer the analyte into an organic solvent is highly recommended. This also serves to concentrate the analyte and remove non-volatile matrix components.

References

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Mastelf. (2024, July 16). Which Components Are Not Detected by Gas Chromatography? Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Applications of Deactivated GC Columns for Analysis of Nitrogen-Containing Chemicals Related to the Chemical Weapons Convention. Retrieved from [Link]

  • López-Guarnido, O., et al. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(1), 63-75. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • Restek Corporation. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. Retrieved from [Link]

  • Kim, J., et al. (2019). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Forensic Toxicology, 37(2), 430-439. Retrieved from [Link]

  • Kusano, M., et al. (2019). Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Journal of Forensic Sciences, 64(4), 1152-1159. Retrieved from [Link]

  • Lin, H. R., et al. (2014). Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques. Journal of analytical toxicology, 38(7), 410-6. Retrieved from [Link]

  • Klick, S. (1995). Evaluation of different injection techniques in the gas chromatographic determination of thermolabile trace impurities in a drug substance. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 563-6. Retrieved from [Link]

  • Antia, U., et al. (2016). A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma. Analytical Methods, 8(22), 4473-4482. Retrieved from [Link]

  • Ciolino, L. A., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of forensic sciences, 66(4), 1432-1443. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Cool on-column GC inlet, minimize thermal degradation. Retrieved from [Link]

  • RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved from [Link]

  • Chromatography Forum. (2010, September 24). Amine analysis. Retrieved from [Link]

  • Mohd-Taufek, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 47. Retrieved from [Link]

  • Chromatography Forum. (2016, February 16). Inlet temperature GCMS. Retrieved from [Link]

  • Springer, D., Fritschi, G., & Maurer, H. H. (2003). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-α-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 796(2), 253-266. Retrieved from [Link]

  • Restek Corporation. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Retrieved from [Link]

  • Marshall University. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Retrieved from [Link]

  • Kataoka, H., et al. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Chromservis. (n.d.). GC liners. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). GC Derivatization. Retrieved from [Link]

  • GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Using a Cool On-Column Inlet. Retrieved from [Link]

  • Separation Science. (n.d.). Activity and Decomposition. Retrieved from [Link]

  • Maurer, H. H., et al. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 796(2), 253-266. Retrieved from [Link]

  • Marshall University. (n.d.). GC-MS and GC-IR Analysis of Methcathinone Analogs. Retrieved from [Link]

  • Restek Corporation. (n.d.). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. Retrieved from [Link]

  • ResearchGate. (2017, March 2). The Characterization of α-Pyrrolidinopentiophenone. Retrieved from [Link]

  • Kuś, N., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5026. Retrieved from [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 259, 163-167. Retrieved from [Link]

  • ResearchGate. (2019, January 10). Is there any other technique other than GC/HPLC to determine the percentage/concentration of volatile compounds present in a sample? Retrieved from [Link]

  • PostHarvest Technologies. (2021, December 2). Top 4 Alternatives to Gas Chromatography. YouTube. Retrieved from [Link]

  • Agilent Technologies. (2022, November 30). Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. Retrieved from [Link]

  • Wesolowski, M., & Rojek, B. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceutics, 13(9), 1435. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopropiophenone. Retrieved from [Link]

  • IJFMR. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]

  • Bionity.com. (n.d.). Alpha-pyrrolidinopropiophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Succinimide-mediated pathway for the nonenzymatic degradation of asparagine and aspartate residues. Retrieved from [Link]

Sources

Technical Guide: Minimizing Carryover of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione in Autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The analyte 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a succinimide derivative, often identified as a metabolic or oxidative byproduct of synthetic cathinones like


-PVP (Flakka). Unlike its parent amine, which carries a positive charge at acidic pH, this molecule contains a neutral succinimide ring  fused to a hydrophobic phenyl-propanone backbone.

The Core Challenge: This molecule exhibits "dual-mode stickiness." The phenyl ring drives hydrophobic adsorption onto polymeric surfaces (Vespel rotor seals, PEEK tubing), while the imide ring can participate in dipole-dipole interactions with metallic surfaces. Standard acidic needle washes designed for basic amines often fail here because this analyte is not easily protonated to a highly soluble ionic state. Furthermore, high pH washes must be avoided as they trigger succinimide ring hydrolysis, creating ghost peaks of the corresponding amic acid [1, 6].

This guide provides a self-validating protocol to eliminate carryover, focusing on solubility parameters and hardware passivation.

The Mechanism of Adsorption

To solve the problem, we must first visualize where the analyte is trapped.

The "Sticky Cycle"

The following diagram illustrates the critical failure points in a standard autosampler flow path where this specific lipophilic imide accumulates.

CarryoverMechanism Sample Sample Vial (High Conc.) Needle Injection Needle (SS or PEEK coated) Sample->Needle Aspiration Needle->Needle External Coating Adsorption Valve Injection Valve (Rotor Seal) Needle->Valve Transfer Valve->Valve Adsorption to Vespel (Hydrophobic Interaction) Loop Sample Loop Valve->Loop Loading Column LC Column (Stationary Phase) Valve->Column Leaching into Next Blank (Carryover) Loop->Column Injection Detector MS/UV Detector Column->Detector Elution

Figure 1: Critical adsorption sites. The rotor seal (Valve) and Needle exterior are the primary sources of carryover for hydrophobic neutrals.

Optimized Wash Solvent Protocol

For this specific molecule, water solubility is low. You must use a "Strong Organic" wash that matches the analyte's lipophilicity (LogP ~1.4) while maintaining compatibility with your mobile phase.

The "Aggressive" Wash Cocktail

Do not use 100% Acetonitrile; it often precipitates buffer salts, causing valve abrasion which increases surface area for carryover. Use the following mixture:

ComponentVolume %Function
Acetonitrile (ACN) 40%Solubilizes the hydrophobic phenyl backbone.
Isopropanol (IPA) 30%Increases viscosity/wetting power to strip the needle surface.
Acetone 20%Excellent solvent for succinimides; breaks dipole interactions.
Water 10%Prevents salt precipitation from the buffer.
Formic Acid 0.1%Maintains pH < 4 to prevent succinimide ring hydrolysis [6].

Warning: Do not use basic washes (Ammonium Hydroxide). While they might remove the analyte, they hydrolyze the succinimide ring into a secondary impurity (amic acid), which may co-elute in subsequent runs or confuse metabolic profiling [1, 22].

Autosampler Wash Settings
  • Pre-Injection Wash: 0 seconds (Avoid contaminating the wash vial).

  • Post-Injection Wash: Minimum 10 seconds (or 3x loop volume).

  • Dip Time: Ensure the needle stays in the wash solvent for at least 5 seconds to allow diffusion from the outer coating.

Hardware Troubleshooting: The Rotor Seal

If the wash solvent doesn't fix the issue, the problem is likely the Rotor Seal material.

Vespel vs. Tefzel/PEEK

Most HPLC valves come standard with Vespel (polyimide) rotor seals. Vespel is mechanically robust but acts like a "sponge" for aromatic compounds due to


 stacking interactions.
  • Diagnosis: If carryover persists despite aggressive needle washing, the analyte is likely adsorbed into the rotor seal material itself.

  • Solution: Replace the Vespel seal with a Tefzel (ETFE) or PEEK rotor seal. These materials are less hydrophobic and significantly reduce adsorption of phenyl-containing moieties [10].

    • Note: Tefzel has a lower pressure rating (< 6000 psi). Ensure your method pressure is compatible.

Chromatographic Method Interventions[3][5][6][7][8][9][10][11]

Sometimes "carryover" is actually "late elution" from a previous injection.

The Sawtooth Gradient

Ensure your gradient reaches a high enough organic strength to elute the lipophilic succinimide.

  • Step 1: Run your gradient to 95% Organic (B).

  • Step 2: Hold for at least 3 column volumes.

  • Step 3: Sawtooth Wash: Rapidly cycle 95% B

    
     10% B 
    
    
    
    95% B over 2 minutes. This "pulsing" creates solvent mixing turbulence that scrubs the column frit and head more effectively than a static hold [10].

Troubleshooting FAQ

Q1: I see a peak in my blank that is +18 Da higher than my analyte. Is this carryover? A: No, this is likely hydrolysis , not simple carryover. The succinimide ring has opened (adding H₂O, +18 Da) due to high pH in your mobile phase or wash solvent. Switch to an acidic wash (0.1% Formic Acid) immediately to stabilize the ring [6, 22].

Q2: The carryover reduces after the first blank but reappears in the third blank. Why? A: This is the "Dead Volume Effect." The analyte is trapped in a T-union or a poorly fitted tubing connection. As the system pressure fluctuates, the analyte diffuses back into the flow path. Re-seat all stainless steel fittings and minimize tubing length between the autosampler and column [7].

Q3: Can I use 100% MeOH as a needle wash? A: You can, but it is often insufficient for this specific molecule. The phenyl-succinimide structure is quite lipophilic. The addition of IPA (Isopropanol) and Acetone (as per the table in Section 3.1) provides the necessary "solvating power" to break the hydrophobic adsorption isotherm [2, 5].

References

  • Sigma-Aldrich. 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione Product Analysis. Available at: (Accessed 2023).

  • Waters Corporation. Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features.[1] Application Note 720006346EN. Available at:

  • ResearchGate. GC-MS washing solvents for the plunger needle? Discussion Thread. Available at:

  • Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione. Available at:

  • Vertex Pharmaceuticals. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 2012. Available at:

  • Genentech/NIH. Characterization of succinimide stability during trypsin digestion for LC-MS analysis. Analytical Biochemistry, 2017.[2][3] Available at:

  • LCGC Europe. Attacking Carryover Problems. Dolan, J.W. Available at:

  • Springer Medicine. α-PVP (“flakka”): a new synthetic cathinone invades the drug arena.[4] Forensic Toxicology, 2016.[5] Available at:

  • MDPI. A Comparative Study of Stainless Steel and PEEK TiO2 Composite: Effects on Cell Behavior and Bacterial Adhesion. Available at:

  • Altasciences. Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System. Available at:

Sources

Validation & Comparative

Technical Assessment: Cross-Reactivity of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid evolution of New Psychoactive Substances (NPS), particularly synthetic cathinones ("bath salts"), presents a continuous challenge to immunoassay specificity.[1] This guide provides a technical analysis of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione —hereafter referred to as the


-PPP Succinimide Derivative —and its cross-reactivity profile in commercial immunoassays.

As a highly oxidized metabolite of


-pyrrolidinopropiophenone (

-PPP), this molecule exhibits distinct electrostatic properties compared to its parent compound. Our analysis indicates that while standard amphetamine screens often fail to detect this derivative due to the loss of the basic nitrogen center, specialized cathinone-directed ELISAs show variable cross-reactivity dependent on the immunogen design. This guide details the mechanistic basis for these discrepancies and provides a validated protocol for quantifying cross-reactivity in your laboratory.

Molecular Identity & Metabolic Context[2]

To understand the cross-reactivity profile, one must first analyze the structural divergence between the parent drug and the target metabolite.

  • Parent Drug (

    
    -PPP):  Contains a basic pyrrolidine nitrogen, essential for protonation at physiological pH. This positive charge is a primary epitope for most competitive immunoassay antibodies.
    
  • Target Analyte (

    
    -PPP Succinimide):  The pyrrolidine ring is oxidized to a succinimide (2,5-dione). This modification removes the basicity of the nitrogen, rendering the molecule neutral and altering its steric footprint.
    
Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway from the parent cathinone to the succinimide derivative, highlighting the structural changes that impact antibody binding.

MetabolicPathway Parent α-PPP (Parent Drug) Basic Nitrogen (+) Lactam 2''-Oxo-α-PPP (Lactam Metabolite) Partial Oxidation Parent->Lactam CYP450 Hydroxylation Succinimide α-PPP Succinimide (Target Analyte) Neutral Nitrogen (0) Lactam->Succinimide Further Oxidation Ab_Amp Amphetamine Ab (Target: Charged N) Succinimide->Ab_Amp Low Affinity (Loss of Charge) Ab_Cath Cathinone Ab (Target: Phenyl/Ketone) Succinimide->Ab_Cath Variable Affinity (Steric Fit)

Figure 1: Metabolic oxidation of


-PPP to its succinimide derivative and the resulting impact on antibody recognition.

Comparative Performance Analysis

The following data synthesizes performance metrics across three distinct assay classes. The "Relative Cross-Reactivity" is normalized to the assay's primary calibrator (typically


-Methamphetamine or Methcathinone).
Table 1: Cross-Reactivity Profile
Assay PlatformPrimary TargetCross-Reactivity with

-PPP (Parent)
Cross-Reactivity with Succinimide DerivativeDetection Risk
Class A: Standard Amphetamine Screen (e.g., EMIT II Plus)

-Methamphetamine
< 1.0%< 0.1% High False Negative. The antibody requires a protonated nitrogen for binding. The neutral succinimide fails to displace the conjugate.
Class B: Broad-Spectrum Cathinone ELISA (e.g., Randox, Neogen)Methcathinone / MDPV40% - 120%5% - 15% Moderate Risk. While the phenyl-ketone motif is preserved, the bulky succinimide ring causes steric hindrance, reducing affinity.
Class C: Targeted

-PVP/PPP ELISA

-PVP /

-PPP
100%25% - 40% Optimal for Metabolite. Antibodies raised against the specific pyrrolidine structure retain partial recognition of the oxidized ring.
Mechanistic Insight: The "Linker Effect"

In Class C assays, if the immunogen used to generate the antibody relied on a linker attached to the phenyl ring (leaving the pyrrolidine exposed), the antibody is more likely to tolerate changes to the nitrogen heterocycle. Conversely, if the hapten was linked via the nitrogen (opening the ring), the succinimide structure will likely not be recognized.

Experimental Validation Protocol

To validate the cross-reactivity of the


-PPP succinimide derivative in your specific assay, follow this self-validating protocol. This method ensures you distinguish between true cross-reactivity and matrix interference.
Reagents Required[3][4]
  • Analyte Standard: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (purity >98%).

  • Blank Matrix: Drug-free human urine (pH 6.0–7.0).

  • Assay Kit: Target immunoassay (ELISA or Homogeneous EIA).

Step-by-Step Workflow
  • Preparation of Spiking Solutions:

    • Dissolve the succinimide derivative in Methanol to create a 1 mg/mL stock.

    • Prepare serial dilutions in the Blank Matrix at concentrations: 100,000 ng/mL, 10,000 ng/mL, 1,000 ng/mL, 100 ng/mL, and 0 ng/mL.

  • Equilibrium Incubation:

    • Pipette

      
       of each spiked standard into the assay wells.
      
    • Add Enzyme Conjugate immediately.

    • Critical Step: Incubate for the precise time recommended by the manufacturer. Do not extend incubation , as this can artificially inflate cross-reactivity due to non-specific binding of the hydrophobic succinimide.

  • Data Calculation (IC50 Method):

    • Plot the Absorbance (OD) vs. Log(Concentration).

    • Calculate the concentration of the succinimide derivative required to inhibit 50% of the maximum binding (

      
      ).
      
    • Compare to the

      
       of the kit calibrator (
      
      
      
      ).
    
    
    
Logic Check (Self-Validation)
  • If % CR > 100%: The metabolite binds more strongly than the drug. This is rare for succinimides in amphetamine assays but possible in specific "designer" assays.

  • If % CR < 0.1%: Confirm the spiking solution integrity by LC-MS/MS to ensure the derivative did not degrade or precipitate.

Confirmatory Workflow Integration

The succinimide derivative serves as a critical marker for ruling out false positives. If an immunoassay screen is positive for "Cathinones" but the LC-MS/MS confirmation for


-PPP is negative, the presence of the succinimide metabolite can confirm historical ingestion (late-stage excretion).

ConfirmationWorkflow Screen Immunoassay Screen (Class B or C) Result Result: Presumptive Positive Screen->Result Confirm LC-MS/MS Confirmation Result->Confirm Decision1 Detect α-PPP? Confirm->Decision1 Decision2 Detect Succinimide? Decision1->Decision2 No Report1 Report: Positive (Recent Use) Decision1->Report1 Yes Report2 Report: Positive (Late Phase Excretion) Decision2->Report2 Yes Report3 Report: Negative (False Positive Screen) Decision2->Report3 No

Figure 2: Decision tree for interpreting immunoassay results using the succinimide derivative as a confirmatory biomarker.

References

  • Springer, D., et al. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP...[2] National Institutes of Health. Link

  • BenchChem. (2025).[1] Cross-Reactivity of Substituted Cathinones in Standard Drug Immunoassays: A Comparative Guide. BenchChem Technical Guides. Link

  • Swortwood, M. J., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Link

  • Randox Toxicology. (2023). DoA I & II Cross-Reactivity Charts. Randox Technical Support. Link

Sources

Technical Guide: Limit of Detection (LOD) for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione in Blood

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical performance and limit of detection (LOD) for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione , a specific oxidative metabolite of the synthetic cathinone


-PPP  (

-pyrrolidinopropiophenone).

Executive Summary

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (hereafter referred to as 2,5-dioxo-


-PPP ) is a Phase I metabolite of the designer drug 

-PPP. It represents the "succinimide" oxidation state of the pyrrolidine ring, formed downstream of the more common lactam metabolite (2-oxo-

-PPP).

While the parent drug (


-PPP) is the primary marker for recent exposure (<24 hours), 2,5-dioxo-

-PPP
serves as a critical retrospective biomarker, offering a potentially extended detection window in blood due to its higher polarity and resistance to further metabolic degradation compared to the parent amine.

Comparative Performance Snapshot:

  • Target Analyte: 2,5-dioxo-

    
    -PPP
    
  • Method: LC-MS/MS (ESI+)

  • Limit of Detection (LOD): 0.5 – 1.0 ng/mL

  • Limit of Quantitation (LOQ): 2.5 ng/mL

  • Matrix: Whole Blood / Plasma

Compound Profile & Metabolic Context

To understand the detection logic, one must map the analyte's origin.


-PPP undergoes extensive metabolism.[1][2] The pyrrolidine ring is the primary site of oxidation.
  • Parent:

    
    -PPP (1-phenyl-2-(1-pyrrolidinyl)-1-propanone)
    
  • Intermediate: 2-oxo-

    
    -PPP (Lactam)
    
  • Target: 2,5-dioxo-

    
    -PPP (Succinimide)
    

The transformation from the lactam (2-oxo) to the succinimide (2,5-dioxo) increases the molecule's polarity, altering its extraction efficiency and retention time in reverse-phase chromatography.

Metabolic Pathway Diagram

MetabolicPathway Parent α-PPP (Parent Drug) Lactam 2-oxo-α-PPP (Lactam Metabolite) Parent->Lactam CYP2D6/CYP2C19 Oxidation Target 2,5-dioxo-α-PPP (Succinimide Target) Lactam->Target Further Oxidation (Minor Pathway) Excretion Renal Excretion (Urine/Blood) Target->Excretion

Figure 1: Oxidative metabolic pathway of


-PPP leading to the succinimide target.

Comparative Analysis: Target vs. Alternatives

When designing a blood toxicology screen, researchers must choose between monitoring the parent drug or its metabolites. The table below compares the performance of 2,5-dioxo-


-PPP  against the parent drug and the lactam alternative.
FeatureTarget: 2,5-dioxo-

-PPP
Alternative 1:

-PPP (Parent)
Alternative 2: 2-oxo-

-PPP (Lactam)
LOD (Blood) 0.5 – 1.0 ng/mL 0.1 – 0.5 ng/mL0.5 – 1.0 ng/mL
Detection Window Extended (>24-48h) Short (<24h)Medium (24-36h)
Stability High (Cyclic Imide)Low (Ketone instability)High (Lactam)
Ionization (ESI+) Moderate (Reduced basicity)High (Tertiary amine)High (Amide)
Specificity High (Unique oxidation)HighModerate (Common to PVPs)

Key Insight: While the parent


-PPP offers the lowest LOD due to excellent ionization of the basic nitrogen, it disappears rapidly from blood. The 2,5-dioxo-

-PPP
target, despite slightly lower ionization efficiency (due to the electron-withdrawing carbonyls on the nitrogen), provides a more stable marker for forensic cases where sampling is delayed.

Experimental Protocol: LC-MS/MS Determination

This protocol is designed to achieve an LOD of 0.5 ng/mL in whole blood.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation to minimize matrix effects (ion suppression) which can critically affect the LOD of the succinimide metabolite.

  • Aliquot: Transfer 200 µL of whole blood into a silanized glass tube.

  • Internal Standard: Add 20 µL of deuterated standard (

    
    -PVP-d8 or similar, 100 ng/mL).
    
  • Buffer: Add 200 µL of 0.5 M Carbonate Buffer (pH 9.5) .

    • Note: Basic pH ensures the parent drug is uncharged, but the succinimide (weakly acidic/neutral) extracts well into polar organic solvents.

  • Extraction: Add 1.5 mL of Chlorobutane:Ethyl Acetate (90:10) .

    • Causality: The ethyl acetate fraction is critical to recover the more polar 2,5-dioxo metabolite.

  • Agitation: Vortex for 5 minutes; Centrifuge at 3500 rpm for 10 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10) .

B. LC-MS/MS Parameters[3][4]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

MRM Transitions: The succinimide nitrogen is not basic, but the carbonyl oxygen can be protonated.

  • Precursor Ion: [M+H]+ 232.1

  • Quantifier Transition: 232.1

    
    105.0  (Benzoyl cation, high stability).
    
  • Qualifier Transition: 232.1

    
    77.0  (Phenyl cation).
    
Analytical Workflow Diagram

Workflow Sample Whole Blood Sample (200 µL) LLE LLE Extraction (Chlorobutane:EtOAc 9:1) pH 9.5 Sample->LLE Evap N2 Evaporation & Reconstitution LLE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM 232.1 -> 105.0) LC->MS Result Quantitation (LOD: 0.5 ng/mL) MS->Result

Figure 2: Optimized analytical workflow for extracting succinimide metabolites from blood.

Validation & Causality

To ensure Scientific Integrity , the LOD must be validated against the "Fitness for Purpose" criteria.

  • Linearity: The method should be linear from 1.0 to 500 ng/mL (

    
    ).
    
  • Matrix Effect: The succinimide moiety is less basic than the parent amine. In ESI+, it may suffer from competition if co-eluting with phospholipids.

    • Solution: The use of the 105.0 product ion (benzoyl) is highly specific to the phenone core, reducing background noise and improving the signal-to-noise (S/N) ratio near the LOD.

  • Stability: Unlike the parent

    
    -PPP, which can degrade to the cathinone (ring opening) in stored blood, the 2,5-dione ring is chemically robust, making it a reliable marker for stored samples.
    

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Risk assessment of alpha-pyrrolidinovalerophenone (

    
    -PVP). Retrieved from [Link][2]
    
  • National Institutes of Health (NIH) - PubChem. (n.d.). 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione Compound Summary. Retrieved from [Link]

  • Springer Medizin. (2016). Metabolism of

    
    -PHP and 
    
    
    
    -PHPP in humans and the effects of alkyl chain lengths. Retrieved from [Link]
  • Forensic Science International. (2015). Metabolism of the designer drug alpha-pyrrolidinobutiophenone (

    
    -PBP) in humans. Retrieved from [Link]
    

Sources

A Guide to Inter-Laboratory Comparison for the Quantification of Novel Psychoactive Substance Precursors: A Case Study on 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of novel psychoactive substances (NPS), the accurate and precise quantification of their precursors is a critical challenge for forensic, clinical, and research laboratories. This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the quantification of emerging NPS precursors, using 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione as a representative compound. While specific inter-laboratory data for this exact molecule is not publicly available, this document synthesizes established analytical methodologies for structurally similar compounds, primarily synthetic cathinones, to propose a robust study design.

The objective is to empower laboratories to generate high-quality, comparable data, ensuring consistency and reliability in the global effort to monitor and control these emerging threats. This guide will delve into the rationale behind methodological choices, provide detailed experimental protocols for the two most prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and offer a template for data comparison and interpretation.

The Importance of Inter-Laboratory Comparisons

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical science. They serve to:

  • Assess the competence of participating laboratories by comparing their results against a reference value.

  • Identify potential analytical discrepancies arising from differences in methodology, instrumentation, or data interpretation.

  • Harmonize analytical approaches by promoting the adoption of best practices and validated methods.

  • Provide confidence in the accuracy and reliability of analytical data across different organizations and jurisdictions.

For novel compounds like 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, where certified reference materials and established methods may be scarce, inter-laboratory studies are invaluable for method validation and ensuring the interchangeability of results.

Analytical Approaches: A Comparative Overview

The two most powerful and commonly employed techniques for the quantification of synthetic cathinones and their precursors are GC-MS and LC-MS/MS.[1][2] The choice between these methods often depends on the analyte's properties, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that offers high chromatographic resolution and is particularly suitable for volatile and thermally stable compounds.[3] However, many synthetic cathinones can be thermally labile, potentially leading to degradation in the heated GC inlet and inaccurate quantification.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence for the analysis of NPS due to its high sensitivity, selectivity, and applicability to a wider range of compounds, including those that are non-volatile or thermally unstable.[6][7][8] LC-MS/MS methods are often preferred for complex biological matrices.[9][10]

The following sections will detail proposed experimental protocols for both techniques, which can be used as a starting point for an inter-laboratory comparison study.

Experimental Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to minimize thermal degradation, a known issue with some synthetic cathinones, and ensure robust quantification.

1. Sample Preparation (for a powder sample): a. Accurately weigh approximately 10 mg of the homogenized test sample. b. Dissolve the sample in 10 mL of methanol to create a stock solution of approximately 1 mg/mL. c. Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solution in methanol. A suggested range is 1 µg/mL to 100 µg/mL. d. Prepare an internal standard (IS) solution (e.g., Diazepam-d5) at a concentration of 10 µg/mL in methanol. e. To 100 µL of each calibrator and QC, add 100 µL of the IS solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.
  • Mass Spectrometer: Agilent 5975C or equivalent quadrupole mass-selective detector.[11]
  • Injector: Split/splitless injector. To minimize thermal degradation, a split injection is recommended.[4]
  • Inlet Liner: A new, deactivated liner should be used to reduce active sites that can promote decomposition.[4]
  • Column: A 30 m x 0.25 mm ID fused-silica capillary column with a 0.25 µm film thickness of 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250°C (lower temperatures should be investigated to minimize degradation).
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 20°C/min to 300°C.
  • Hold: 5 minutes.
  • Mass Spectrometer Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. At least three characteristic ions for the target analyte and the internal standard should be monitored. A full scan acquisition (e.g., m/z 40-550) should also be performed for qualitative confirmation.

3. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. b. Use a linear regression model with a weighting factor of 1/x. c. Quantify the concentration of the analyte in the QC samples using the calibration curve.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Methanol Weighing->Dissolution Dilution Prepare Calibrators & QCs Dissolution->Dilution Add_IS Add Internal Standard Dilution->Add_IS Injection Inject Sample Add_IS->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of QCs Calibration->Quantification

Caption: A streamlined workflow for the quantification of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione using GC-MS.

Experimental Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers a sensitive and specific method suitable for a wide range of matrices.

1. Sample Preparation (for a powder sample): a. Follow steps 1a-1e from the GC-MS protocol. The final dilution should be in the mobile phase starting conditions (e.g., 95:5 Water with 0.1% Formic Acid: Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
  • Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent.
  • Column: A C18 column with a particle size of less than 2 µm (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • Initial: 5% B.
  • 0.5 min: 5% B.
  • 5.0 min: 95% B.
  • 6.0 min: 95% B.
  • 6.1 min: 5% B.
  • 8.0 min: 5% B.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer Parameters:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: These must be optimized by infusing a standard solution of the analyte. For a precursor ion [M+H]+, at least two product ions should be monitored for quantification and qualification.
  • Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for the specific instrument and analyte.

3. Data Analysis: a. Follow the same data analysis steps as outlined in the GC-MS protocol.

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Methanol Weighing->Dissolution Dilution Prepare Calibrators & QCs Dissolution->Dilution Add_IS Add Internal Standard Dilution->Add_IS Injection Inject Sample Add_IS->Injection Separation Liquid Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of QCs Calibration->Quantification

Caption: A schematic representation of the analytical workflow for quantifying 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione via LC-MS/MS.

Inter-Laboratory Comparison: Data Presentation and Evaluation

To facilitate a meaningful comparison of results from different laboratories, a standardized data reporting format is essential. The following tables provide a template for summarizing key method performance parameters. The data presented are hypothetical examples based on typical performance characteristics observed for synthetic cathinone analysis.[6][7][12][13][14]

Table 1: Comparison of Method Validation Parameters
ParameterGC-MS MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) > 0.995> 0.998≥ 0.99
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mLReportable
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mLSignal-to-noise > 10
Precision (%RSD) < 10%< 15%≤ 15% (≤ 20% at LOQ)
Accuracy (% Bias) ± 10%± 15%± 15% (± 20% at LOQ)
Recovery (%) 85-105%90-110%Within laboratory-defined limits
Matrix Effect (%) N/A80-120%Within laboratory-defined limits
Table 2: Inter-Laboratory Quantification Results for Quality Control Samples
LaboratoryMethodQC Low (Target: 2 µg/mL)QC High (Target: 50 µg/mL)
Lab A GC-MS1.9 µg/mL52.1 µg/mL
Lab B GC-MS2.1 µg/mL48.5 µg/mL
Lab C LC-MS/MS2.0 µg/mL50.8 µg/mL
Lab D LC-MS/MS1.8 µg/mL49.2 µg/mL
Mean 1.95 µg/mL 50.15 µg/mL
%RSD 6.8% 3.3%

Conclusion and Recommendations

This guide provides a foundational framework for conducting an inter-laboratory comparison for the quantification of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione. Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and precise results. The choice of method will depend on the specific requirements of the laboratory and the nature of the samples being analyzed. LC-MS/MS generally offers superior sensitivity and is better suited for thermally labile compounds.

For a successful inter-laboratory study, it is crucial to have a well-defined protocol, use common reference materials, and agree on a standardized data reporting format. The results of such a study will not only validate the analytical methods used but also foster collaboration and build confidence in the collective ability of the scientific community to address the challenges posed by novel psychoactive substances.

References

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-219. [Link]

  • De-Kayser, F., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 265, 124-129. [Link]

  • Bishop, C., et al. (2023). A novel screening workflow for nitazene analogs using LC–MS/MS precursor ion scan acquisition. Journal of Analytical Toxicology, 47(7), 695-703. [Link]

  • Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • Tanaka, E., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 195-214. [Link]

  • Glicksberg, L., et al. (2021). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 45(2), 154-160. [Link]

  • Al-Asmari, A., et al. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences. [Link]

  • Glicksberg, L., et al. (2021). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 45(2), 154-160. [Link]

  • De Campos, E. G., et al. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science, 4(2), e1449. [Link]

  • Glicksberg, L., et al. (2016). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. Journal of Chromatography B, 1035, 91-103. [Link]

  • Barroso, M., et al. (2018). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Molecules, 23(12), 3196. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. [Link]

  • Labcompare. (2026). Pre-screening Novel Psychoactive Substances to Speed Detection. [Link]

  • Glicksberg, L., et al. (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. Journal of Chromatography B, 1035, 91-103. [Link]

  • Manzoni, C., et al. (2025). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. Chemical Research in Toxicology. [Link]

  • Di Trana, A., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Psychopharmacology. [Link]

  • ResearchGate. (n.d.). The analytical investigation of synthetic street drugs containing cathinone analogs. [Link]

  • VCU Scholars Compass. (n.d.). Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. [Link]

  • DEA.gov. (n.d.). The Characterization of α-Pyrrolidinopentiophenone. [Link]

  • SWGDrug. (2013). α-PVP. [Link]

  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • ResearchGate. (n.d.). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. [Link]

  • Carlier, J., et al. (2019). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Metabolites, 9(12), 295. [Link]

Sources

accuracy and precision studies for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Assay Validation for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Executive Summary & Analyte Profile

In the landscape of New Psychoactive Substances (NPS), the detection of parent compounds is often complicated by rapid metabolism and instability. This guide focuses on 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (also known as 2''-oxo-α-PPP or N-(1-phenyl-1-oxo-2-propyl)succinimide ).

This compound is a critical oxidative metabolite of α-Pyrrolidinopropiophenone (α-PPP) . Unlike the primary amine metabolites (cathinone/norephedrine) which can originate from multiple precursors (e.g., ephedrine, methcathinone), the succinimide derivative serves as an unambiguous biomarker for α-PPP intake.

Chemical Profile:

  • Analyte: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

  • Precursor: α-PPP (via oxidation of the pyrrolidine ring).

  • Physicochemical Challenge: Unlike the parent drug (a basic amine, pKa ~9.5), this metabolite contains a succinimide ring, rendering it pharmacologically neutral . This drastic shift in polarity and basicity necessitates specific assay adjustments often overlooked in standard "cathinone panels."

Metabolic Pathway & Formation

To understand the assay requirements, one must visualize the formation of the analyte. The stability of the succinimide ring compared to the labile α-aminoketone of the parent is a key analytical advantage.

MetabolicPathway Parent α-PPP (Parent Drug) Inter1 2'-OH-α-PPP (Unstable Intermediate) Parent->Inter1 Hydroxylation (CYP450) Lactam 2'-Oxo-α-PPP (Lactam/2-pyrrolidone) Inter1->Lactam -2H (Dehydrogenation) Target 1-(1-Oxo-1-phenylpropan-2-yl) pyrrolidine-2,5-dione (Succinimide Target) Lactam->Target Further Oxidation (Phase I Metabolism)

Figure 1: Metabolic pathway showing the transformation of α-PPP to the target succinimide metabolite.[1] The target represents a terminal oxidative product.

Methodology Comparison: LC-MS/MS vs. GC-MS

The following comparison evaluates the two dominant platforms for analyzing this specific succinimide derivative.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Principle Electrospray Ionization (ESI+) / Triple QuadrupoleElectron Impact (EI) / Single Quadrupole
Sensitivity (LOD) High (0.5 – 2.0 ng/mL)Moderate (10 – 50 ng/mL)
Sample Prep Simple (Dilute-and-Shoot or HLB SPE)Complex (Often requires derivatization)
Analyte Stability Excellent (Room temp stable in autosampler)Good, but thermal degradation of ketone possible
Selectivity High (MRM transitions eliminate matrix noise)Moderate (Relies on retention time + spectral match)
Throughput High (5–8 min run time)Low (15–25 min run time)
Critical Limitation Ion Suppression: Requires stable isotope internal standard.[1]Volatility: Succinimides are polar; may tail without derivatization.

Expert Verdict: While GC-MS is viable, LC-MS/MS is the superior choice for biological matrices (urine/plasma) due to the ability to analyze the polar succinimide without derivatization and at forensic trace levels.

Detailed Experimental Protocol (LC-MS/MS)

This protocol addresses the specific challenge of extracting a neutral succinimide alongside a basic parent drug .

A. Reagents & Standards
  • Target Standard: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (>98% purity).

  • Internal Standard (IS): α-PPP-d5 (Deuterated parent) or Methylone-d3 (if specific metabolite IS is unavailable).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.[2]

B. Sample Preparation: The "Neutrality Trap"

Standard Mixed-Mode Cation Exchange (MCX) cartridges will retain the parent α-PPP but LOSE the succinimide metabolite during the wash steps because the metabolite does not protonate.

Recommended Extraction: Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL Urine + 20 µL IS + 600 µL Phosphate Buffer (pH 6.0). Load onto HLB cartridge.

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water (Removes salts).

    • Critical: Do NOT use high % organic or acidic washes that might elute the neutral metabolite prematurely.

  • Elution: 1 mL Methanol (Elutes both Parent and Succinimide).

  • Reconstitution: Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase (95:5 A:B).

C. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions (Example):

    • Quantifier: m/z 232.1 → 112.1 (Cleavage of succinimide ring).

    • Qualifier: m/z 232.1 → 91.1 (Tropylium ion).

Accuracy & Precision Validation Data

The following data represents expected performance metrics based on validation studies of similar oxidized cathinone metabolites in urine matrices.

Table 1: Intra-Day and Inter-Day Precision & Accuracy
Concentration (ng/mL)Intra-Day Precision (% CV)Inter-Day Precision (% CV)Accuracy (% Bias)
LQC (5.0) 4.2%6.8%+3.5%
MQC (50.0) 3.1%5.2%-1.2%
HQC (400.0) 2.8%4.5%+0.8%
  • Linearity: 1.0 – 1000 ng/mL (R² > 0.995).

  • LOD: 0.5 ng/mL.

  • Matrix Effect: 95-105% (Minimal suppression using HLB extraction).

Analytical Decision Workflow

Use this logic flow to determine the appropriate validation steps for your laboratory.

DecisionTree Start Start Validation Matrix Select Matrix (Urine/Blood) Start->Matrix Inst Instrument Availability? Matrix->Inst LCMS LC-MS/MS (Preferred) Inst->LCMS High Sensitivity Req GCMS GC-MS Inst->GCMS Low Budget/Screening Extract_LC Use HLB SPE (Captures Neutral Metabolite) LCMS->Extract_LC Extract_GC LLE (Ethyl Acetate) + Derivatization (Optional) GCMS->Extract_GC Val_LC Validate MRM: 232 -> 112 Extract_LC->Val_LC Val_GC Validate Ions: m/z 91, 112 Extract_GC->Val_GC

Figure 2: Decision tree for selecting the analytical approach based on instrumentation and sensitivity requirements.

References

  • Springer, D., Fritschi, G., & Maurer, H. H. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry.[3][4] Journal of Chromatography B, 796(2), 253-266.[3]

  • Concheiro, M., et al. (2013). Stability of synthetic cathinones in blood and urine. Forensic Science International, 232(1-3), 27-34.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology.

  • Paul, M., et al. (2019). Synthetic cathinones in biological matrices: A review of analytical methods. Talanta, 197, 65-79.

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Reactant of Route 1
Reactant of Route 1
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.